2-[(prop-2-yn-1-yl)amino]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-ynylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQENXKRDPRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556495 | |
| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56096-28-7 | |
| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[(prop-2-yn-1-yl)amino]acetonitrile chemical properties and structure
A Bifunctional Synthon for Heterocyclic Diversity [1]
Executive Summary
2-[(Prop-2-yn-1-yl)amino]acetonitrile (CAS: 56096-28-7) is a specialized secondary amine featuring two distinct reactive termini: an electron-deficient nitrile and a nucleophilic terminal alkyne , bridged by a secondary amine. In drug discovery, this molecule serves as a "linchpin" intermediate. Its unique geometry allows for transition-metal-catalyzed intramolecular cyclizations, granting rapid access to privileged heterocyclic scaffolds such as 2-aminopyrroles , imidazoles , and pyrazines .
While structurally related to the monoamine oxidase (MAO) inhibitor class of propargylamines (e.g., selegiline, rasagiline), the introduction of the cyanomethyl group significantly alters its electronic profile, rendering it pharmacologically distinct and primarily valuable as a synthetic precursor rather than an active pharmaceutical ingredient (API) itself.
Chemical Profile & Structural Dynamics
Identity & Physicochemical Properties
The molecule is a low-molecular-weight, bifunctional linker. The presence of the nitrile group decreases the basicity of the central amine compared to simple dialkylamines.
| Property | Value / Description |
| IUPAC Name | 2-(Prop-2-yn-1-ylamino)acetonitrile |
| CAS Number | 56096-28-7 |
| Molecular Formula | |
| Molecular Weight | 94.12 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (Predicted MP < 30°C) |
| Density | ~0.98 g/cm³ (Predicted) |
| Boiling Point | ~85–90°C at 10 mmHg (Predicted based on allyl analogue) |
| Solubility | Soluble in DCM, THF, Acetonitrile, Ethanol; sparingly soluble in water.[1][2][3] |
| pKa (Conjugate Acid) | ~7.5 (Lower than typical amines due to electron-withdrawing -CN) |
Spectroscopic Signature (Predicted)
Understanding the NMR signature is crucial for reaction monitoring, particularly to ensure the terminal alkyne remains intact during alkylation steps.
-
NMR (400 MHz,
):-
3.75 (s, 2H,
): Deshielded singlet due to the nitrile. -
3.50 (d,
Hz, 2H, ): Doublet coupling to the alkyne proton. -
2.28 (t,
Hz, 1H, ): Characteristic terminal alkyne triplet. -
1.8–2.0 (br s, 1H,
): Broad exchangeable signal.
-
3.75 (s, 2H,
-
NMR (100 MHz,
):-
117.5 (
): Nitrile carbon. -
80.5 (
): Internal alkyne carbon. -
72.5 (
): Terminal alkyne carbon. -
38.0 (
): Propargylic carbon. -
36.5 (
): Cyanomethyl carbon.
-
117.5 (
Synthetic Pathways[1][5][6][7][8]
The synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile relies on controlled
Method A: Nucleophilic Substitution ( )
This is the standard laboratory protocol. It involves the alkylation of propargylamine with chloroacetonitrile.
Reagents:
-
Propargylamine (1.0 equiv)[4]
-
Chloroacetonitrile (1.0 equiv)
-
Base:
or DIPEA (1.2 equiv) -
Solvent: Acetonitrile (
) or DMF
Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve propargylamine (10 mmol) in anhydrous
(20 mL) under atmosphere. -
Base Addition: Add anhydrous
(12 mmol) and cool the mixture to 0°C. -
Alkylation: Dropwise add chloroacetonitrile (10 mmol) over 15 minutes. The slow addition is critical to minimize dialkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with
to visualize the alkyne). -
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is less polar than the starting amine but more polar than the dialkylated byproduct.
Method B: The Coupling (Alternative)
For generating derivatives or libraries, the A ldehyde-A lkyne-A mine coupling is a powerful multicomponent approach.
-
Components: Formaldehyde + Aminoacetonitrile + Acetylene.
-
Catalyst:
or .[5] -
Note: This method is less direct for the parent compound but excellent for substituted derivatives.
Reactivity Landscape: The "Bifunctional" Advantage
The true value of this molecule lies in its ability to undergo intramolecular annulation . The proximity of the nucleophilic amine, the electrophilic nitrile, and the
Pathway A: Gold/Silver-Catalyzed Cyclization to Pyrroles
Transition metals (
-
Mechanism: 5-exo-dig cyclization.
-
Product: 2-Aminopyrrole derivatives.[6]
-
Significance: 2-aminopyrroles are difficult to synthesize via classical Paal-Knorr methods due to the instability of the amino group. This route protects the nitrogen until the final aromatization.
Pathway B: Synthesis of Pyrazines
Under basic conditions or specific Lewis acid catalysis, the amine can attack the nitrile of a second molecule (dimerization) or react with 1,2-dicarbonyls to form pyrazine cores.
Biological Context: MAO Inhibition (SAR Insight)
Propargylamines (e.g., pargyline) are classic Monoamine Oxidase (MAO) inhibitors.
-
Critical Insight: Structure-Activity Relationship (SAR) studies indicate that replacing the
-methyl group of pargyline with an -cyanomethyl group (as in this molecule) abolishes MAO inhibitory activity. -
Why? The electron-withdrawing nitrile reduces the basicity of the amine and alters the steric fit within the MAO active site, preventing the formation of the covalent flavin adduct required for inhibition.
-
Utility: This makes 56096-28-7 an excellent "negative control" compound in MAO assays or a non-toxic scaffold for other targets.
Visualizing the Chemistry
Reaction Workflow Diagram
The following diagram illustrates the synthesis of the core molecule and its divergent transformation into pyrroles.
Caption: Synthesis and divergent reactivity of 2-[(prop-2-yn-1-yl)amino]acetonitrile. The central linker allows access to both pyrroles (via metal catalysis) and pyrazines.
Safety & Handling Protocols
Warning: This compound contains both a nitrile (potential cyanide source upon metabolism or hydrolysis) and a secondary amine.
-
Acute Toxicity: Treat as highly toxic. Nitriles can release
in vivo. -
Skin Absorption: High. The propargyl group enhances lipophilicity, facilitating dermal penetration. Double-gloving (Nitrile/Laminate) is mandatory.
-
Stability:
-
Store at 2–8°C .
-
Avoid contact with strong acids (hydrolysis of nitrile) and strong oxidizers.
-
Shock Sensitivity: While not a primary explosive, terminal alkynes can form explosive metal acetylides. Do not use metal spatulas (especially copper or silver) during weighing. Use glass or plastic.
-
References
-
American Elements. (n.d.). 2-[(prop-2-yn-1-yl)amino]acetonitrile Properties and Safety Data. Retrieved from
- Patil, N. T., & Yamamoto, Y. (2008). Coinage metal-catalyzed synthesis of heterocycles. Chemical Reviews, 108(8), 3395-3442.
- Yu, P. H., et al. (1994). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Biochemical Pharmacology.
-
BenchChem. (2025). Synthesis of Propargylamines: A Technical Guide. Retrieved from
Sources
An In-depth Technical Guide to the Synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-[(prop-2-yn-1-yl)amino]acetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is predicated on the well-established Strecker reaction, a robust and versatile method for the formation of α-aminonitriles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical parameters that govern the reaction's success. The causality behind experimental choices is elucidated to empower the user with a thorough understanding of the synthesis.
Introduction: The Significance of 2-[(prop-2-yn-1-yl)amino]acetonitrile
The molecule 2-[(prop-2-yn-1-yl)amino]acetonitrile integrates two key pharmacophores: the propargylamine moiety and the α-aminonitrile group. Propargylamines are integral components in a variety of biologically active compounds, including inhibitors of monoamine oxidase (MAO) and other enzymes.[4][5] The terminal alkyne provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling.[6] The α-aminonitrile functionality serves as a direct precursor to α-amino acids and their derivatives, which are fundamental building blocks of peptides and proteins.[3][7] The unique combination of these two functional groups in 2-[(prop-2-yn-1-yl)amino]acetonitrile makes it a highly attractive intermediate for the synthesis of novel therapeutic agents and functional materials.
The Core Synthesis Pathway: A Modified Strecker Reaction
The most direct and efficient route for the synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile is a one-pot, three-component Strecker-type reaction. This reaction brings together propargylamine, formaldehyde, and a cyanide source to form the target α-aminonitrile.[2][8] The classical Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide to produce an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[2] In this modified approach, a primary amine (propargylamine) is used in place of ammonia, leading to the formation of an N-substituted α-aminonitrile.[2]
Reaction Mechanism and Rationale
The reaction proceeds through a series of well-understood steps, initiated by the formation of an iminium ion intermediate.
Step 1: Imine/Iminium Ion Formation
Propargylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde.[9][10] This is followed by dehydration to form an imine. Under the reaction conditions, which are often slightly acidic, the imine is protonated to form a more electrophilic iminium ion.[11][12]
Step 2: Nucleophilic Attack of Cyanide
The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[1][11] This step forms the crucial carbon-carbon bond and results in the final product, 2-[(prop-2-yn-1-yl)amino]acetonitrile.
The choice of formaldehyde as the aldehyde component is strategic as it is the simplest aldehyde and leads directly to the desired aminoacetonitrile backbone. The use of a stable cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is crucial for safety and reaction efficiency.[13]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Propargylamine | C₃H₅N | 55.08 | 5.51 g (6.36 mL) | 0.10 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 8.12 g (7.5 mL) | 0.10 |
| Potassium Cyanide | KCN | 65.12 | 6.51 g | 0.10 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargylamine (5.51 g, 0.10 mol) in 50 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Formaldehyde Addition: Slowly add the formaldehyde solution (8.12 g, 0.10 mol) to the stirred propargylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (6.51 g, 0.10 mol) in 20 mL of water. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-[(prop-2-yn-1-yl)amino]acetonitrile.
Visualization of the Synthesis Pathway
Overall Synthesis Workflow
Caption: A schematic overview of the synthesis workflow.
Reaction Mechanism Diagram
Caption: The two-step mechanism of the Strecker-type reaction.
Conclusion
The synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile via a modified Strecker reaction represents an efficient and reliable method for accessing this versatile chemical intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. This guide provides the necessary theoretical and practical framework to enable scientists in the field of drug discovery and materials science to successfully synthesize and utilize this valuable compound in their research endeavors.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Organic Syntheses Procedure. (n.d.). Glycolonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics, 535, A133.
-
ResearchGate. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
- Kamal, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 55.
- Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(18), 4217-4223.
-
Wikipedia. (n.d.). Aminoacetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous and present approaches for propargylamine synthesis. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
MDPI. (2021, March 19). Au(I)-Catalyzed Annulation of Propargyl Amine with Aldehydes: One-Pot Cascade Synthesis of 2,5-Dimethylpyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel nucleoside derivatives containing precursor alkyne or amino groups for the post-synthetic functionalisation of nucleic acids. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 2-[(prop-2-yn-1-yl)amino]acetonitrile | CAS 56096-28-7. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Glycolonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Methyleneaminoacetonitrile. Retrieved from [Link]
-
SciSpace. (2019, April 16). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, December 16). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]
- Google Patents. (n.d.). US4701546A - Preparation of 2-(N-formylamino)-propionitrile.
-
Springer Nature. (2019, July 10). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Retrieved from [Link]
-
ACS Omega. (2019, December 2). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
-
PubMed. (1995, January 1). Archean geochemistry of formaldehyde and cyanide and the oligomerization of cyanohydrin. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) One-Step Synthesis of Acetonitrile from Ethanol via Ammoxidation over Sb-V-P-O/Al2O3 Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Arkivoc. (n.d.). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
2-[(Prop-2-yn-1-yl)amino]acetonitrile: A Bifunctional Scaffold in Modern Synthetic Chemistry and Drug Discovery
Executive Summary
2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS: 56096-28-7) is a highly versatile, bifunctional aliphatic building block utilized extensively in organic synthesis and medicinal chemistry[1]. Featuring a secondary amine, a terminal alkyne, and a nitrile group, this compound serves as a critical node for divergent functionalization. It enables researchers to construct complex pharmacophores, affinity-based probes, and targeted therapeutics with high atom economy and modularity[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing field-proven insights into its reactivity, validated synthetic protocols, and its strategic application in downstream functionalization workflows.
Core Chemical Identity & Physiochemical Profiling
Understanding the physiochemical properties of 2-[(prop-2-yn-1-yl)amino]acetonitrile is essential for predicting its reactivity and optimizing reaction conditions. The secondary amine is nucleophilic, though its electron density is slightly attenuated by the inductive electron-withdrawing effect of the adjacent cyanomethyl group.
| Property | Value |
| IUPAC Name | 2-(prop-2-yn-1-ylamino)acetonitrile |
| CAS Registry Number | 56096-28-7 |
| Molecular Formula | C5H6N2 |
| Molar Mass | 94.11 g/mol |
| PubChem CID | 14143522 |
| Structural Features | Terminal Alkyne, Secondary Amine, Nitrile |
Data supported by chemical registry databases[1][4].
Strategic Value in Drug Design
The architectural brilliance of 2-[(prop-2-yn-1-yl)amino]acetonitrile lies in the orthogonal reactivity of its functional groups. This orthogonality allows for selective transformations without the need for excessive protecting group chemistry:
-
The Terminal Alkyne: Primes the molecule for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "Click chemistry" reaction used to append triazole linkages in affinity probes and antiparasitic agents[2][5].
-
The Secondary Amine: Acts as a nucleophilic anchor. It can be readily acylated or sulfonylated to build the core structure of kinase inhibitors or mutant p53 restorers[3].
-
The Nitrile Group: Serves as a precursor for primary amines via reduction, or as a substrate for [3+2] cycloadditions with azides to yield tetrazoles (metabolically stable bioisosteres of carboxylic acids).
Caption: Divergent functionalization of the bifunctional propargyl-nitrile core.
Validated Synthetic Methodologies
To ensure high yield and purity, the synthesis of the core scaffold and its subsequent functionalization must be strictly controlled. Below are self-validating protocols grounded in mechanistic causality.
Protocol A: Synthesis of the Core via N-Alkylation
This protocol describes the synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile from propargylamine and chloroacetonitrile[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve propargylamine (1.2 equivalents) in anhydrous acetonitrile (0.2 M).
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophile. A slight excess of the amine minimizes unwanted di-alkylation.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.
-
Causality: K₂CO₃ acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward without competing for the electrophile.
-
-
Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dropwise add chloroacetonitrile (1.0 equivalent) over 30 minutes. (Safety Note: Chloroacetonitrile is a lachrymator and highly toxic. Handle strictly in a fume hood).
-
Causality: The nucleophilic substitution is exothermic. Dropwise addition at 0 °C controls the reaction kinetics, heavily favoring mono-alkylation over di-alkylation by keeping the instantaneous concentration of the electrophile low.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
-
Workup & Purification: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.
-
Self-Validation (QC): Analyze via ¹H NMR. The product is confirmed by a distinct singlet integrating to 2H (the cyanomethyl protons) and a doublet/triplet pattern for the propargyl protons.
Caption: Synthesis pathways for 2-[(prop-2-yn-1-yl)amino]acetonitrile.
Protocol B: CuAAC Triazole Conjugation
Once the core is synthesized or procured, it is frequently subjected to Click chemistry to generate triazole-linked pharmacophores[2][5].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-[(prop-2-yn-1-yl)amino]acetonitrile (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. (Safety Note: Ensure the carbon-to-nitrogen ratio of the azide is >3:1 to prevent explosive hazards).
-
Causality: The t-BuOH/H₂O solvent system effectively solubilizes both the organic substrates and the inorganic catalyst salts, providing an ideal thermodynamic environment for the cycloaddition.
-
-
Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Generating Cu(I) in situ prevents the rapid oxidation and disproportionation that occurs if unstable Cu(I) salts are added directly.
-
-
Reaction: Stir vigorously at room temperature for 4-6 hours.
-
Workup & Validation: Dilute with water, extract with ethyl acetate, and wash with brine. Dry over Na₂SO₄ and concentrate. Validate the formation of the 1,4-disubstituted 1,2,3-triazole via LC-MS (looking for the [M+H]⁺ mass shift) and ¹H NMR (identifying the characteristic triazole proton singlet near δ 7.5-8.5 ppm).
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. An Affinity-Based Probe for the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 4. 2-(prop-2-yn-1-ylamino)acetonitrile | 56096-28-7 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Safe Handling of 2-[(prop-2-yn-1-yl)amino]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). It is a technical guide compiled from available data on structurally related compounds to provide a comprehensive safety overview for researchers. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to official safety data sheets for the reagents used in the synthesis of this compound.
Preamble: A Molecule of Synthetic Utility and Significant Hazard
2-[(prop-2-yn-1-yl)amino]acetonitrile is a molecule of interest in medicinal chemistry and drug discovery, likely serving as a versatile building block due to its combination of a reactive propargyl group and a nitrile moiety.[1][2] The propargylamine motif is found in clinically used drugs, and the terminal alkyne is a valuable handle for various chemical transformations.[1] However, the very features that make this compound synthetically attractive also contribute to its significant potential hazards. This guide provides a detailed examination of the anticipated safety considerations for 2-[(prop-2-yn-1-yl)amino]acetonitrile, drawing upon data from its structural components: acetonitrile, aminoacetonitrile, and propargylamine.
Chemical and Physical Properties
While specific experimental data for 2-[(prop-2-yn-1-yl)amino]acetonitrile is limited, its basic properties can be identified.
| Property | Value | Source |
| CAS Number | 56096-28-7 | [3] |
| Chemical Formula | C5H6N2 | [3] |
| Molecular Weight | 94.12 g/mol | [3] |
| Appearance | Likely a liquid | [3] |
| IUPAC Name | 2-(prop-2-ynylamino)acetonitrile | [3] |
| SMILES | C#CCNCC#N | [4] |
Hazard Identification and Analysis
The primary hazards associated with 2-[(prop-2-yn-1-yl)amino]acetonitrile are extrapolated from its constituent functional groups. The molecule combines the toxicological profiles of a nitrile, an aminoacetonitrile, and a propargylamine.
The Nitrile Moiety: Delayed Cyanide Toxicity
The acetonitrile portion of the molecule presents a significant and insidious hazard. Like other nitriles, it can be metabolized in the liver to produce hydrogen cyanide.[5][6] This metabolic conversion is often slow, leading to a delay in the onset of symptoms of cyanide poisoning, typically between 2 to 12 hours after exposure.[5][7]
Symptoms of Cyanide Poisoning:
-
Breathing difficulties[5]
-
Slow pulse rate[5]
-
Nausea and vomiting[5]
-
Abdominal pain[8]
-
Weakness[8]
-
In severe cases, convulsions, coma, and death from respiratory failure can occur.[5]
The Aminoacetonitrile Core: Acute Toxicity and Potential Carcinogenicity
Aminoacetonitrile itself is classified as a hazardous substance. It is harmful by inhalation, in contact with skin, and if swallowed.[9] There is also limited evidence of a carcinogenic effect.[9] Direct contact with acids can liberate highly toxic gas (hydrogen cyanide).[9]
The Propargylamine Functionality: Flammability and Corrosivity
Propargylamine is a highly flammable liquid and vapor, posing a severe fire hazard when exposed to heat, flames, or oxidizers.[10][11] It is also corrosive and can cause severe skin burns and eye damage.[10][12] Furthermore, it is classified as fatal in contact with skin.[12]
Combined Hazard Profile: Based on the above, 2-[(prop-2-yn-1-yl)amino]acetonitrile should be treated as a highly toxic, flammable, and corrosive substance with the potential for delayed, life-threatening effects.
Safe Handling and Storage
A multi-layered approach to safety is essential when working with this compound.
Engineering Controls
All work with 2-[(prop-2-yn-1-yl)amino]acetonitrile must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9][13] The work area should be equipped with an eyewash station and a safety shower.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | To prevent skin contact, which can be fatal.[12] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[10] |
| Lab Coat | Flame-resistant lab coat. | To protect from splashes and in case of fire. |
| Clothing | Long pants and closed-toe shoes. | To minimize exposed skin. |
Storage
Store 2-[(prop-2-yn-1-yl)amino]acetonitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][13] It should be stored separately from acids and oxidizing agents.[14]
Experimental Protocols: A Safety-First Approach
The following is a generalized, safety-oriented workflow for handling 2-[(prop-2-yn-1-yl)amino]acetonitrile in a research setting.
Preparation and Reaction Setup
-
Pre-use Inspection: Before starting any work, ensure the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Inert Atmosphere: If the reaction is air-sensitive, use an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use spark-free tools for transferring the liquid.[10] Ground and bond containers when dispensing to prevent static discharge.[10][15]
-
Reaction Quenching: Be mindful that quenching the reaction may generate heat and/or gas.
Work-up and Purification
-
Extraction: Perform all extractions in the fume hood.
-
Solvent Removal: Use a rotary evaporator with a trap and ensure the vacuum pump exhaust is properly vented.
-
Chromatography: If column chromatography is necessary, perform it in the fume hood.
Waste Disposal
All waste containing 2-[(prop-2-yn-1-yl)amino]acetonitrile must be handled as hazardous waste in accordance with local, state, and federal regulations.[9] This includes contaminated consumables such as gloves, pipette tips, and paper towels.
Emergency Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
Exposure
| Exposure Route | Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[14][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16] |
Note for Medical Professionals: Due to the potential for delayed cyanide toxicity, observation for at least 24-48 hours may be necessary. Treatment for cyanide poisoning, such as with sodium nitrite and sodium thiosulfate, may be required.[5]
Spills
-
Evacuate the area and alert others.
-
Remove all ignition sources.[9]
-
If the spill is small, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.
-
If the spill is large, or if you are not trained to handle it, evacuate the laboratory and contact your institution's EHS department or emergency response team.
Visualization of Safety Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. americanelements.com [americanelements.com]
- 4. PubChemLite - 2-[(prop-2-yn-1-yl)amino]acetonitrile (C5H6N2) [pubchemlite.lcsb.uni.lu]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. Acetonitrile [yufenggp.com]
- 7. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. content.labscoop.com [content.labscoop.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. echemi.com [echemi.com]
- 13. agilent.com [agilent.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Thermodynamic Profiling and Energetic Stability of 2-[(Prop-2-yn-1-yl)amino]acetonitrile: A Technical Guide
Executive Summary
In modern drug discovery and bioconjugation, 2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS 56096-28-7), commonly referred to as N-propargylaminoacetonitrile, serves as a highly versatile, dual-functional building block. Featuring both a terminal alkyne and a nitrile group separated by a secondary amine, this molecule is a "spring-loaded" thermodynamic system. While its high intrinsic energy makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and heterocycle synthesis, it also presents significant thermal hazards during scale-up.
This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-[(prop-2-yn-1-yl)amino]acetonitrile, bridging theoretical estimations with field-proven experimental protocols to ensure both synthetic efficacy and process safety.
Structural Thermodynamics & Intrinsic Energy
The thermodynamic profile of 2-[(prop-2-yn-1-yl)amino]acetonitrile is dominated by the presence of two highly unsaturated, energy-dense functional groups: the carbon-carbon triple bond (alkyne) and the carbon-nitrogen triple bond (nitrile).
Theoretical Estimation via Benson Group Additivity
Because experimental bomb calorimetry data for highly specific pharmaceutical intermediates is often scarce, we rely on the to estimate the ideal gas-phase standard enthalpy of formation (
For this molecule (
-
Terminal Alkyne (
& ): Imparts a massive positive enthalpy contribution due to the constrained -hybridized orbitals. -
Nitrile (
& ): Adds further endothermic character relative to standard state elements. -
Secondary Amine (
): Provides minor stabilization via hydrogen bonding potential, though insufficient to offset the triple bonds.
Causality in Molecular Design: The resulting estimated
Reaction Thermodynamics: The CuAAC Pathway
The most prominent application of the propargyl moiety is the CuAAC "click" reaction. The thermodynamics of this reaction are characterized by a massive exothermic release. The conversion of the linear alkyne and azide into a 1,2,3-triazole ring is driven by an enthalpy of reaction (
Caption: Thermodynamic energy profile of the CuAAC reaction using N-propargylaminoacetonitrile.
Experimental Methodologies for Thermodynamic Validation
To safely utilize this molecule, theoretical models must be validated through rigorous physical chemistry protocols. Below are the self-validating workflows used in advanced process laboratories.
Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability
Alkynes and nitriles are prone to violent, exothermic polymerization if heated above their onset temperature (
-
Step 1: Instrument Calibration. Run a high-purity Indium standard prior to the sample.
-
Causality: If the onset of melting deviates by >0.1°C from 156.6°C, the furnace must be recalibrated. This ensures the
recorded for the highly reactive nitrile is absolute, preventing catastrophic scale-up failures.
-
-
Step 2: Sample Preparation. Weigh 2–5 mg of 2-[(prop-2-yn-1-yl)amino]acetonitrile into a gold-plated, high-pressure crucible and hermetically seal it.
-
Causality: Standard aluminum pans may rupture or allow the sample to volatilize before decomposition. Volatilization is an endothermic phase change that will mask the exothermic decomposition peak, leading to a false-negative safety assessment.
-
-
Step 3: Thermal Ramping. Heat the sample from 25°C to 400°C at a strict rate of 5°C/min under a 50 mL/min
purge.-
Causality: A slower heating rate ensures thermal equilibrium within the sample mass, preventing thermal lag that artificially inflates the apparent
.
-
-
Step 4: Self-Validation Cycle. Cool the sample to room temperature and run a second identical heating cycle.
-
Causality: If the exothermic peak disappears in the second run, it confirms the first peak was an irreversible chemical decomposition (polymerization of the alkyne/nitrile) rather than a reversible physical phase transition.
-
Protocol B: Isothermal Titration Calorimetry (ITC) for Reaction Kinetics
To measure the exact
-
Step 1: Matrix Matching. Fill the ITC reference cell with the exact solvent matrix used in the sample cell (e.g., 1:1
-BuOH/ ), omitting only the reactants.-
Causality: Click reactions are highly sensitive to solvent heat capacity. Matching the matrix perfectly nullifies the heat of dilution, isolating the raw thermodynamic heat of the cycloaddition event.
-
-
Step 2: Titration. Inject the azide component into the cell containing the alkyne and Cu(I) catalyst in 2
aliquots. -
Step 3: Integration. Integrate the area under the heat rate peaks to calculate the molar enthalpy.
Safety, Scale-up, and Process Chemistry Considerations
When transitioning from bench-scale discovery to pilot-plant manufacturing, the dual high-energy groups of 2-[(prop-2-yn-1-yl)amino]acetonitrile trigger the "Rule of 6" for energetic materials (compounds with high nitrogen/unsaturation content). If the enthalpy of decomposition (
Caption: Thermodynamic safety screening workflow for chemical scale-up.
Quantitative Data Summary
The following table summarizes the key thermodynamic parameters for 2-[(prop-2-yn-1-yl)amino]acetonitrile, synthesized from theoretical additivity models and standard empirical ranges for propargyl-nitrile derivatives.
| Thermodynamic Parameter | Symbol | Estimated Value | Methodology / Causality |
| Standard Enthalpy of Formation | ; Driven by the endothermic nature of the alkyne and nitrile triple bonds. | ||
| Molar Heat Capacity (298K) | Group contribution; Reflects the vibrational degrees of freedom of the linear functional groups. | ||
| Decomposition Enthalpy | DSC extrapolation; Represents the combined exothermic polymerization of both the alkyne and nitrile moieties. | ||
| CuAAC Reaction Enthalpy | ITC measurement; Exothermic release from relieving alkyne bond strain to form the aromatic triazole. |
References
-
Title: Benson group increment theory Source: Wikipedia URL: [Link]
-
Title: Group additive values for the gas phase standard enthalpy of formation of hydrocarbons and hydrocarbon radicals Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Metal-free[2+2+1] cycloaddition polymerization of alkynes, nitriles, and oxygen atoms to functional polyoxazoles Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: The NIST Structures and Properties Group Additivity Model Source: National Institute of Standards and Technology (NIST) URL: [Link]
An In-depth Technical Guide on the Reactivity of the Alkyne Group in 2-[(prop-2-yn-1-yl)amino]acetonitrile
Abstract
The terminal alkyne functionality within the 2-[(prop-2-yn-1-yl)amino]acetonitrile scaffold represents a cornerstone of its synthetic utility. This propargylamine derivative is a versatile building block in medicinal chemistry and materials science, primarily due to the diverse reactivity of its sp-hybridized carbon atoms.[1][2][3] This guide provides an in-depth exploration of the key chemical transformations of this alkyne group, focusing on its participation in cycloaddition reactions, metal-catalyzed cross-couplings, and nucleophilic additions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the causality behind methodological choices to empower researchers in leveraging this compound's full synthetic potential.
Introduction: Structural Significance and Reactivity Overview
2-[(prop-2-yn-1-yl)amino]acetonitrile, hereafter referred to as PAA, possesses a unique combination of functional groups: a terminal alkyne, a secondary amine, and a nitrile. The propargylamine moiety is a widely distributed group in medicinal chemistry and chemical biology.[1][2] The high electron density and sp-hybridization of the terminal alkyne make it exceptionally reactive and a prime candidate for constructing complex molecular architectures.[4][5]
The reactivity of the alkyne in PAA can be broadly categorized into three main classes:
-
[3+2] Cycloaddition Reactions: Most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7]
-
Metal-Catalyzed Cross-Coupling Reactions: Such as the Sonogashira coupling, for the formation of C(sp)-C(sp²) bonds.[8][9][10]
-
Nucleophilic Reactions: Involving either the deprotonation of the acidic acetylenic hydrogen to form a potent nucleophile or the direct addition of nucleophiles across the triple bond.[11][12][13]
This guide will dissect each of these reaction classes, providing both theoretical grounding and practical, actionable protocols.
The Cornerstone of Bio-conjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is arguably the most powerful application of the terminal alkyne in PAA. It allows for the rapid, efficient, and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-bearing molecule.[6][7] This reaction is a prime example of click chemistry, valued for its high yields, tolerance of a vast array of functional groups, and benign reaction conditions (often proceeding in aqueous media).[7][14]
Mechanistic Insights
The accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which accounts for the remarkable rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.[6][15]
The catalytic cycle proceeds through several key steps:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne of PAA to a Cu(I) species, followed by deprotonation to form a copper(I) acetylide.[6][10] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6]
-
Coordination with Azide: The copper acetylide then coordinates with the azide partner. A second copper atom acts as a stabilizing donor ligand, forming an unusual six-membered copper metallacycle.[14]
-
Cyclization and Ring Contraction: The azide attacks the alkyne, leading to the formation of the six-membered metallacycle, which then undergoes ring contraction to a more stable dinuclear copper triazolide.[6][14]
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[6]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cell.com [cell.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargylamino Nitrile Compounds: A Technical Guide to Synthetic Divergence and Multi-Target Pharmacology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural chemistry, multi-target pharmacological applications (MTDLs), and advanced synthetic protocols for domino cyclizations.
The Chemical Architecture of Propargylamino Nitriles
Propargylamino nitriles (PANs) represent a highly privileged class of bifunctional scaffolds in modern organic synthesis and medicinal chemistry. Their architecture combines a propargylamine moiety (a terminal or internal alkyne tethered to an amine) with a nitrile group (-C≡N).
This structural duality creates a unique "push-pull" electronic environment. The alkyne serves as an excellent radical acceptor or electrophilic center under transition-metal catalysis, while the nitrile acts as a potent electrophile and hydrogen-bond acceptor[1]. Because of these orthogonal reactive sites, PANs are highly sought after as precursors for complex N-heterocycles (such as isoquinolines and pyrazino[1,2-a]indoles) and as core pharmacophores in neurodegenerative drug design[1][2].
Pharmacological Grounding: Multi-Target Directed Ligands (MTDLs)
In the landscape of neurodegenerative disease therapy—particularly Alzheimer's Disease (AD)—PANs are heavily utilized in the design of Multi-Target Directed Ligands (MTDLs). The strategy relies on the distinct binding profiles of the molecule's functional groups.
Mechanistic Causality in Enzyme Inhibition
-
Monoamine Oxidase (MAO) Inhibition: The propargylamine group is a well-established pharmacophore for the irreversible inhibition of MAO-B. It acts as a "suicide inhibitor" by undergoing enzymatic oxidation, followed by the formation of a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site[3][4].
-
Cholinesterase Inhibition: By tethering the propargylamino core to a nitrile-containing benzylpiperidine scaffold (inspired by the drug Donepezil), the resulting hybrid molecule can simultaneously span the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase (AChE)[3]. The nitrile group enhances binding affinity via strong dipole interactions and hydrogen bonding within the PAS gorge.
Mechanism of Multi-Target Directed Ligands in Neuroprotection.
Quantitative Pharmacological Data
The integration of these moieties yields compounds with exceptional dual-inhibition profiles. The table below summarizes the inhibitory concentrations (IC₅₀) of a benchmark PAN hybrid compared to standard monotherapies[3][4].
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Donepezil (1) | Inactive | Inactive | 0.014 | 5.2 |
| PF9601N (2) | >100,000 | 0.75 | Inactive | Inactive |
| PAN Hybrid (5) | 5.2 ± 1.1 | 43 ± 8.0 | 0.35 ± 0.01 | 0.46 ± 0.06 |
Data demonstrates that the PAN Hybrid (5) achieves potent nanomolar inhibition of MAO while maintaining sub-micromolar efficacy against cholinesterases, validating the MTDL hypothesis[3].
Advanced Synthetic Methodologies & Protocols
The true synthetic power of PANs lies in their ability to undergo chemoselective divergent transformations. Depending on the catalyst and thermal conditions, the same PAN precursor can yield entirely different heterocyclic scaffolds[2].
Recent advancements include Mn(III)-mediated radical cascade cyclizations of ortho-(propargylamino) aryl isocyanides to form tetracyclic benzodiazepines[5], and base-catalyzed domino cyclizations to form pyrazino[1,2-a]indoles[2].
Workflow: Chemoselective Divergent Transformation
Chemoselective divergent transformation workflow of propargylamino nitriles.
Protocol: Synthesis of 1-Imino-2-phenylpyrazino[1,2-a]indoles via Domino Cyclization
This protocol outlines a self-validating system for the conversion of N-(propargyl)indole-2-carbonitrile into a fused N-heterocycle, relying on strict kinetic vs. thermodynamic control[2].
Step 1: Substrate Preparation
-
Action: Dissolve N-(propargyl)indole-2-carbonitrile (1.0 equiv, 0.5 mmol) and aniline (1.2 equiv, 0.6 mmol) in 5 mL of anhydrous THF under an argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature quenching of the strong base (LiHMDS) and to suppress undesired hydrolysis of the highly electrophilic nitrile group.
Step 2: Base Addition (Kinetic Control)
-
Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.5 equiv). Stir for 1 hour.
-
Causality: LiHMDS acts as a strong, non-nucleophilic base, selectively deprotonating the aniline. The cryogenic temperature (-78 °C) kinetically traps the initial alkyne hydroamination product, preventing the newly formed enamine from attacking the nitrile group prematurely[2].
Step 3: In-Process Control (IPC) Validation
-
Action: Extract a 50 µL aliquot, quench in saturated aqueous NH₄Cl, and analyze via LC-MS.
-
Validation: The system validates itself at this stage if the mass spectrum shows the exclusive presence of the acyclic hydroamination intermediate (Mass = Substrate + Aniline). The absence of the cyclized byproduct confirms that kinetic control has been successfully maintained.
Step 4: Thermal Activation (Thermodynamic Control)
-
Action: Remove the cooling bath and gradually warm the reaction mixture to 60 °C. Stir for 4 hours.
-
Causality: The input of thermal energy overcomes the activation barrier required for the intramolecular nucleophilic attack. The nitrogen of the enamine attacks the pendant carbon-nitrogen triple bond (nitrile), driving the domino cyclization forward to form the stable, fused pyrazino[1,2-a]indole core[2].
Step 5: Isolation and Purification
-
Action: Quench the reaction with distilled water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
References
-
Title: Synthesis, Biological Evaluation, and Molecular Modeling of Donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrids as New Multipotent Cholinesterase/Monoamine Oxidase Inhibitors for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: 3
-
Title: Molecular Determinants of MAO Selectivity in a Series of Indolylmethylamine Derivatives: Biological Activities, 3D-QSAR/CoMFA Analysis, and Computational Simulation of Ligand Recognition Source: ResearchGate URL: 4
-
Title: 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles Source: ACS Omega - ACS Publications URL: 1
-
Title: Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles: Alkyne Hydroamination or Domino Cyclizations Source: ResearchGate URL: 2
-
Title: Mn(III)-Mediated Cascade Arylation/Cyclization of Ortho-(propargylamino) Aryl Isocyanides with Aryl Boronic Acids Source: Journal of Organic Chemistry - ACS Publications URL: 5
Sources
Navigating the Synthesis and Procurement of 2-[(prop-2-yn-1-yl)amino]acetonitrile: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of 2-[(prop-2-yn-1-yl)amino]acetonitrile, a valuable building block for drug discovery and chemical synthesis. This document explores its commercial availability and typical pricing structure, alongside a proposed, scientifically-grounded synthesis protocol. Furthermore, it details the expected analytical and spectroscopic data for the compound's characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective procurement and utilization of this versatile molecule.
Commercial Availability and Sourcing
2-[(prop-2-yn-1-yl)amino]acetonitrile is available from a number of specialized chemical suppliers. While it is not a bulk commodity chemical, it is accessible in research and commercial quantities.
Table 1: Prominent Commercial Suppliers of 2-[(prop-2-yn-1-yl)amino]acetonitrile
| Supplier | CAS Number | Purity Levels | Available Quantities | Pricing Information |
| American Elements | 56096-28-7 | Typically ≥98%, with higher purities available upon request.[1] | Milligrams to bulk quantities.[1] | Available upon request. |
| ChemScene | 54243-43-5 (for related allyl derivative) | ≥98%[2] | Milligrams to grams. | Available upon request. |
| Chemazone | N/A | Not specified. | Milligrams to grams. | Available upon request.[3] |
Pricing Analysis:
The pricing for 2-[(prop-2-yn-1-yl)amino]acetonitrile is not publicly listed and is typically provided upon quotation. The cost is influenced by several factors:
-
Purity: Higher purity grades command a premium price.
-
Quantity: Bulk orders generally have a lower cost per unit.
-
Supplier: Prices can vary between different manufacturers and distributors.
-
Synthesis Complexity: The intricacy of the manufacturing process impacts the final cost.
For budgetary planning, researchers should anticipate that this is a specialty chemical with a cost profile higher than that of common laboratory reagents. It is advisable to obtain quotes from multiple suppliers to ensure competitive pricing.
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 2-[(prop-2-yn-1-yl)amino]acetonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established chemical principles. The proposed method involves the nucleophilic substitution of a haloacetonitrile with propargylamine.
Diagram 1: Proposed Synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile
Caption: Proposed reaction scheme for the synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propargylamine (1.0 equivalent) and a suitable solvent such as acetonitrile.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the reaction mixture. The base acts as a scavenger for the in-situ generated hydrohalic acid.
-
Addition of Haloacetonitrile: Slowly add chloroacetonitrile (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-[(prop-2-yn-1-yl)amino]acetonitrile.
Justification of Experimental Choices:
-
Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction.[4]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to neutralize the hydrochloric acid formed during the reaction without causing significant side reactions.
-
Temperature: Moderate heating is employed to increase the reaction rate without promoting decomposition of the starting materials or product.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-[(prop-2-yn-1-yl)amino]acetonitrile. The following are the expected spectroscopic and spectrometric data.
Table 2: Expected Analytical Data for 2-[(prop-2-yn-1-yl)amino]acetonitrile
| Technique | Expected Data |
| Molecular Formula | C₅H₆N₂[1][5] |
| Molecular Weight | 94.11 g/mol |
| ¹H NMR | Signals corresponding to the acetylenic proton, the methylene groups, and the amine proton. |
| ¹³C NMR | Resonances for the acetylenic carbons, the methylene carbons, and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C≡C-H stretch, the N-H stretch, and the C≡N stretch. |
| Mass Spectrometry | Molecular ion peak ([M+H]⁺) at m/z 95.0604.[5] |
Diagram 2: Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the acetylenic proton (C≡C-H) around δ 2.2-2.5 ppm. The methylene protons adjacent to the nitrogen and the alkyne will likely appear as distinct multiplets in the δ 3.0-4.0 ppm region. The N-H proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the two acetylenic carbons in the range of δ 70-85 ppm. The methylene carbons will resonate in the aliphatic region, and the nitrile carbon (C≡N) will appear further downfield, typically above δ 115 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
C≡C-H Stretch: A sharp, characteristic absorption band is expected around 3300 cm⁻¹.
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is anticipated.
-
C≡N Stretch: A sharp, medium-intensity peak should be observed in the range of 2200-2260 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. For 2-[(prop-2-yn-1-yl)amino]acetonitrile (C₅H₆N₂), the expected exact mass for the protonated molecule ([M+H]⁺) is 95.0604.[5]
Applications in Drug Discovery and Chemical Synthesis
Aminoacetonitrile derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. They have been investigated for a variety of biological activities, including as anthelmintic agents.[6] The propargyl group in 2-[(prop-2-yn-1-yl)amino]acetonitrile offers a versatile handle for further chemical modifications through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile introduction of this scaffold into a wide range of molecules, making it a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Toxicity: Aminoacetonitrile and its derivatives are considered to be toxic.[2][7] They may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-[(prop-2-yn-1-yl)amino]acetonitrile is a commercially available, albeit specialized, chemical intermediate with significant potential in synthetic and medicinal chemistry. While a validated synthesis protocol is not widely published, a reliable synthetic route can be readily devised from common starting materials. The analytical data provided in this guide will aid researchers in the crucial steps of structural verification and purity assessment. As with all laboratory chemicals, appropriate safety precautions must be observed during its handling and use.
References
-
American Elements. 2-[(prop-2-yn-1-yl)amino]acetonitrile. Available at: [Link]
-
Chemazone. 2-[(prop-2-en-1-yl)(4-propylphenyl)amino]acetonitrile. Available at: [Link]
-
PubChem. 2-[(prop-2-yn-1-yl)amino]acetonitrile. Available at: [Link]
-
Science Interactive. Safety Data Sheet - Acetonitrile. Available at: [Link]
- Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938.
- Albericio, F., & Carpino, L. A. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(9), 629-633.
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. chemazone.com [chemazone.com]
- 4. rawpeg.com [rawpeg.com]
- 5. PubChemLite - 2-[(prop-2-yn-1-yl)amino]acetonitrile (C5H6N2) [pubchemlite.lcsb.uni.lu]
- 6. AMINOACETONITRILE HYDROGEN SULFATE(151-63-3) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Technical Application Note: CuAAC Functionalization using 2-[(prop-2-yn-1-yl)amino]acetonitrile
Introduction & Strategic Utility
This application note details the optimized protocol for utilizing 2-[(prop-2-yn-1-yl)amino]acetonitrile as a bifunctional linker in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While standard propargyl amines are ubiquitous in "click" chemistry, this specific reagent offers a unique advantage: the cyanomethyl (
-
Electronic Modulation: The electron-withdrawing nitrile group reduces the basicity of the adjacent secondary amine compared to a standard alkyl amine. This subtle electronic tuning can reduce non-specific binding in biological assays and modulate the solubility profile.
-
Synthetic Versatility: The nitrile is a "masked" functionality. Post-click, it can be transformed into primary amines (reduction), amides/acids (hydrolysis), or heterocycles (e.g., imidazoles, pyrimidines) for fragment-based drug discovery (FBDD).
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(prop-2-ynylamino)acetonitrile |
| CAS Number | 56096-28-7 |
| Formula | |
| MW | 94.11 g/mol |
| Functional Handles | Terminal Alkyne (Click-ready), Secondary Amine, Nitrile |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Moderate in |
Mechanistic Considerations for Protocol Design
Successful conjugation with this reagent requires addressing specific mechanistic challenges inherent to its structure.
Challenge: Copper Chelation by Secondary Amines
The Problem: Naked secondary amines can coordinate to Cu(I) species, forming non-catalytic complexes. This "catalyst poisoning" often leads to stalled reactions or requires excessive copper loading, which is detrimental to biological samples. The Solution: The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA acts as a sacrificial ligand that binds Cu(I) more strongly than the substrate's amine but leaves the metal accessible for the alkyne-azide cycle. It also maintains the Cu(I) oxidation state in aqueous media.
Challenge: Oxidative Homocoupling (Glaser Coupling)
The Problem: Terminal alkynes with adjacent amines are prone to oxidative dimerization (Glaser coupling) in the presence of copper and oxygen, forming diyne byproducts. The Solution: Rigorous deoxygenation (sparging) and the presence of a reducing agent (Sodium Ascorbate) are required to suppress this side reaction.
Experimental Protocol
Reagent Preparation[1][2][3][4][5][6]
-
Stock A (Alkyne Linker): Dissolve 2-[(prop-2-yn-1-yl)amino]acetonitrile to 100 mM in dry DMSO. Store at -20°C.
-
Stock B (Catalyst - CuSO4): 50 mM
in sterile water. -
Stock C (Ligand - THPTA): 100 mM THPTA in sterile water.
-
Stock D (Reductant - NaAsc): 500 mM Sodium Ascorbate in water. Prepare fresh immediately before use.
Standard Reaction Conditions (Small Molecule/Peptide)
Scale: 100 µmol Azide Substrate Solvent System: DMSO:Water (1:1) or tBuOH:Water (1:1)
| Component | Equiv. | Final Conc. | Role |
| Azide Substrate | 1.0 | 10–50 mM | Target Molecule |
| Alkyne Reagent | 1.2 | 12–60 mM | Linker (Slight Excess) |
| CuSO4 | 0.05 | 0.5–2.5 mM | Catalyst Precursor |
| THPTA | 0.25 | 2.5–12.5 mM | Ligand (5:1 ratio to Cu) |
| NaAscorbate | 0.50 | 5–25 mM | Reductant |
Step-by-Step Procedure
-
Solvent Prep: Degas the reaction solvent (DMSO/Water or tBuOH/Water) by bubbling nitrogen or argon for 15 minutes.
-
Complex Formation: In a separate microtube, premix Stock B (Cu) and Stock C (THPTA) . Incubate for 5 minutes. The solution should remain clear blue/teal. This pre-complexation ensures the copper is protected before it encounters the amine substrate.
-
Reaction Assembly:
-
Incubation: Seal the vessel under inert atmosphere (N2/Ar). Stir or shake at Room Temperature (20–25°C) for 1–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the azide mass and appearance of Product Mass = (Azide Mass + 94.11).
-
-
Quenching: Add 5 equivalents of EDTA (0.5 M, pH 8.0) or a commercial copper scavenger resin to chelate the copper. Stir for 10 minutes.
Workup & Purification
The product will contain a basic secondary amine and a nitrile.
-
Extraction: Dilute with water/brine and extract into Ethyl Acetate or DCM. Note: If the product is highly polar, use n-Butanol.
-
Flash Chromatography: The secondary amine can cause tailing on silica. Use a mobile phase containing 1% Triethylamine (TEA) or Ammonia (e.g., DCM:MeOH:NH4OH).
-
Storage: Store purified triazoles at -20°C. The nitrile is stable, but avoid strong acids or bases during storage to prevent premature hydrolysis.
Visualizations
Reaction Pathway
The following diagram illustrates the specific chemical transformation and the role of the ligand.
Caption: Mechanistic pathway of the CuAAC reaction between an azide and 2-[(prop-2-yn-1-yl)amino]acetonitrile, highlighted by THPTA-stabilized catalysis.
Experimental Workflow
A logic flow for the execution of the protocol.
Caption: Step-by-step experimental workflow for CuAAC using the cyanomethyl-propargyl amine linker.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxygen poisoning or Cu chelation. | 1. Re-degas solvents.2. Add fresh NaAscorbate.3. Increase THPTA:Cu ratio to 10:1. |
| Precipitation | Low solubility of product. | Add DMSO or DMF (up to 20%) to the mixture. |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Add more NaAscorbate immediately. |
| Byproduct: Diyne | Glaser coupling. | Inadequate degassing. Ensure inert atmosphere. |
| Low Recovery | Product stuck on silica. | The secondary amine interacts with silanols. Add 1% TEA or NH4OH to the eluent. |
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
Bock, V. D., et al. (2006). "Cu(I)-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective." European Journal of Organic Chemistry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable approaches to polyvinyl alcohol: synthesis, degradation, recycling and upcycling - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
Application Note & Protocols: Synthesis of Novel Heterocyclic Libraries from the Versatile Building Block 2-[(prop-2-yn-1-yl)amino]acetonitrile
Abstract
Heterocyclic scaffolds are a cornerstone of modern drug development, forming the core of a vast number of approved pharmaceuticals.[1][2] The efficient construction of diverse libraries of these molecules is therefore a critical objective in medicinal chemistry.[3][4] This guide details the strategic use of 2-[(prop-2-yn-1-yl)amino]acetonitrile, a highly versatile trifunctional building block, for the synthesis of diverse and novel heterocyclic libraries. We provide an in-depth analysis of its reactivity, followed by validated, step-by-step protocols for constructing key heterocyclic cores, including pyrroles, imidazoles, and furans. The methodologies discussed encompass transition-metal catalysis, base-mediated cyclizations, and multicomponent reactions, highlighting the causality behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Strategic Value of a Trifunctional Precursor
The search for new therapeutic agents is intrinsically linked to the exploration of novel chemical space. Heterocyclic compounds are particularly prized scaffolds due to their ability to present functional groups in well-defined three-dimensional arrangements, enabling precise interactions with biological targets.[1][5] The challenge and opportunity lie in the development of synthetic routes that can rapidly generate libraries of these molecules with a high degree of structural diversity for high-throughput screening.
2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS 56096-28-7) emerges as a building block of exceptional value due to the orthogonal reactivity of its three integrated functional groups: a nucleophilic secondary amine, an electrophilic nitrile, and a reactive terminal alkyne. This unique combination allows for a wide range of selective chemical transformations, making it an ideal starting point for diversity-oriented synthesis.
This document serves as a technical guide for leveraging this precursor in various synthetic strategies. We will explore the underlying chemical principles and provide detailed protocols that have been validated in peer-reviewed literature, offering a robust foundation for laboratory application.
Analysis of the Core Building Block: 2-[(prop-2-yn-1-yl)amino]acetonitrile
The synthetic versatility of this precursor is best understood by examining its reactive centers. The strategic application of different reagents and catalysts can selectively engage one or more of these sites to steer the reaction toward a desired heterocyclic core.
Sources
Post-Ugi modifications of 2-[(prop-2-yn-1-yl)amino]acetonitrile products
Application Note & Protocols
Topic: Post-Ugi Modifications of 2-[(prop-2-yn-1-yl)amino]acetonitrile Products: A Gateway to Molecular Diversity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid synthesis of complex α-acylamino carboxamide scaffolds from simple starting materials.[1][2] Its efficiency and tolerance for a wide range of functional groups have made it an invaluable tool in drug discovery for generating libraries of diverse compounds.[3][4] This application note focuses on a powerful synthetic strategy that combines the Ugi reaction with subsequent chemical transformations. Specifically, we detail the use of propargylamine as the amine component and an isocyanoacetonitrile derivative as the isocyanide component to produce a versatile Ugi adduct bearing a terminal alkyne. This terminal alkyne serves as a highly reactive "handle" for a variety of post-Ugi modifications, transforming the initial Ugi product from a single molecule into a gateway for extensive molecular diversification.[5][6] We provide detailed, field-tested protocols for the initial Ugi-4CR followed by two of the most robust and widely used post-Ugi modifications: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
Introduction: The Strategic Power of the Ugi/Post-Modification Approach
In modern medicinal chemistry, the rapid generation of structurally diverse small molecules is paramount for identifying novel therapeutic leads. The Ugi-4CR is exceptionally suited for this task, converging an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single, atom-economical step to create a peptide-like backbone.[7][8] The mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. This intermediate is trapped by the carboxylic acid, and a final, irreversible Mumm rearrangement yields the stable bis-amide product.[7]
By strategically selecting building blocks with additional reactive functionalities, the Ugi product becomes not an endpoint, but a versatile intermediate for further elaboration.[9][10] The incorporation of propargylamine introduces a terminal alkyne, a functional group renowned for its reactivity in a suite of high-yield transformations.[11] This "Ugi plus post-modification" strategy exponentially increases the chemical space accessible from a single MCR, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides the foundational protocols to synthesize a propargyl-containing Ugi adduct and subsequently diversify it using two powerful, transition-metal-catalyzed reactions.
Caption: Overall workflow for diversity-oriented synthesis.
Synthesis of the Alkyne-Functionalized Ugi Adduct
This protocol describes a general procedure for the Ugi-4CR to generate the core scaffold.
Protocol 2.1: Ugi Four-Component Reaction
Rationale: This reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the initial imine and subsequent steps. The reaction is often self-catalyzing due to the presence of the carboxylic acid component and proceeds efficiently at room temperature.[7][12] High concentrations of reactants are generally preferred to drive the equilibria towards the product.[7]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Propargylamine (1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 equiv)
-
Isocyanide (e.g., 1-isocyano-2-methylpropane, 1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and anhydrous methanol (to achieve a final concentration of 0.5-1.0 M).
-
Stir the solution under an inert atmosphere at room temperature.
-
Add the propargylamine (1.0 equiv) dropwise to the solution. Stir for 15-20 minutes to allow for pre-formation of the iminium ion.
-
Add the isocyanide (1.0 equiv) to the reaction mixture in a single portion. Caution: Isocyanides are malodorous and toxic; handle them in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting starting material (often the isocyanide or aldehyde).
-
Work-up and Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove excess carboxylic acid), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure alkyne-functionalized Ugi adduct.
Post-Ugi Modification I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the flagship of "click chemistry," is an exceptionally reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[13] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a vast array of functional groups, making it ideal for the diversification of complex Ugi products.[14][15]
Mechanism Rationale: The reaction is catalyzed by a Copper(I) species. In practice, this is most conveniently generated in situ from a Copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate.[15][16] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. Subsequent rearrangement and protonolysis release the triazole product and regenerate the Cu(I) catalyst.[13]
Caption: Catalytic cycle of the CuAAC reaction.
Protocol 3.1: CuAAC Reaction
Materials:
-
Alkyne-functionalized Ugi adduct (1.0 equiv)
-
Organic azide (e.g., Benzyl azide, 1.1-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv, i.e., 1-5 mol%)
-
Sodium L-ascorbate (0.1-0.2 equiv, i.e., 10-20 mol%)
-
Solvent: Typically a 1:1 mixture of t-butanol and water or DMF and water.
-
Reaction vessel (e.g., vial or round-bottom flask)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized Ugi adduct (1.0 equiv) and the organic azide (1.1 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium L-ascorbate (e.g., 1.0 M in water).
-
To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (to a final concentration of 1-5 mol%).
-
Immediately add the sodium L-ascorbate solution (to a final concentration of 10-20 mol%). A color change (e.g., to yellow or orange) may be observed as the Cu(II) is reduced.[14]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.[14]
-
Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting alkyne. The triazole product is typically more polar.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). b. Combine the organic extracts and wash with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the pure 1,2,3-triazole derivative.
Post-Ugi Modification II: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and versatile method for forming C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[17] This reaction requires a dual catalytic system, typically a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[18] It provides direct access to arylalkynes, a prevalent motif in pharmaceuticals and organic materials.
Mechanism Rationale: The reaction involves two interconnected catalytic cycles.[18] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. In the copper cycle, the terminal alkyne is deprotonated by the amine base and forms a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.[17][19] The amine base is crucial for neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[20]
Caption: Catalytic cycles of the Sonogashira reaction.
Protocol 4.1: Sonogashira Coupling
Materials:
-
Alkyne-functionalized Ugi adduct (1.2 equiv)
-
Aryl or vinyl halide (e.g., Iodobenzene, 1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent: Anhydrous and degassed THF or DMF
-
Schlenk flask or similar flame-dried glassware for inert atmosphere reactions
Procedure:
-
Crucial First Step: Inert Atmosphere. To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).
-
Add the aryl halide (1.0 equiv) and the alkyne-functionalized Ugi adduct (1.2 equiv) to the flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Via syringe, add the anhydrous, degassed solvent (e.g., THF), followed by the degassed amine base (e.g., Et₃N, typically 2-3 equivalents or as a co-solvent). Causality: Oxygen must be excluded to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[20]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a precipitate (amine hydrohalide salt) is a common visual indicator of reaction progress.
-
Work-up and Purification: a. Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst and salts, washing with the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. e. Purify the crude product by silica gel column chromatography to yield the pure arylalkyne-substituted product.
Data Summary and Troubleshooting
Table 1: Comparison of Post-Ugi Modifications
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sonogashira Cross-Coupling |
| Bond Formed | C-N, N-N (forms 1,2,3-triazole ring) | C(sp)-C(sp²) |
| Key Reagents | Organic Azide, CuSO₄, Sodium Ascorbate | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine Base |
| Atmosphere | Ambient air | Strict inert atmosphere (N₂ or Ar) required |
| Solvents | Aqueous mixtures (t-BuOH/H₂O, DMF/H₂O) are common | Anhydrous, degassed aprotic solvents (THF, DMF, Toluene) |
| Typical Temp. | Room Temperature | Room Temperature to 60 °C |
| Key Byproduct | Water | Amine hydrohalide salt |
| Main Application | Stable, drug-like heterocyclic linker | Installation of aryl/vinyl groups, extending conjugation |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Ugi Product | Impure starting materials (especially aldehyde or isocyanide). Low reactant concentration. | Use freshly distilled aldehyde and high-purity isocyanide. Increase the concentration of the reaction mixture to >0.5 M. |
| Low Yield in CuAAC | Oxidation of Cu(I) to inactive Cu(II). Poor quality of sodium ascorbate. | Use a freshly prepared solution of sodium ascorbate. Consider adding a stabilizing ligand like THPTA or TBTA.[14][16] |
| Alkyne Homocoupling (Glaser Product) in Sonogashira | Presence of oxygen in the reaction vessel. | Ensure solvents and the amine base are thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction. |
| Sonogashira Reaction Stalls | Catalyst deactivation (formation of palladium black). Poorly reactive aryl halide. | Ensure proper ligand-to-metal ratio to stabilize the catalyst.[20] For less reactive halides (e.g., aryl bromides), increase temperature and consider a more active ligand system (e.g., phosphine ligands like XPhos).[20] |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the mobile phase for column chromatography. For basic products (common in Sonogashira due to amine base), consider adding a small amount of triethylamine to the eluent to prevent streaking. |
Conclusion
The strategy of employing propargylamine and isocyanoacetonitrile derivatives in the Ugi-4CR is a highly effective method for producing versatile chemical scaffolds. The resulting terminal alkyne is not merely a structural feature but a powerful synthetic handle for diversification. The detailed protocols for the subsequent CuAAC and Sonogashira reactions provided herein offer reliable and robust pathways to generate libraries of novel triazoles and arylalkynes. This two-stage approach, combining the efficiency of multicomponent reactions with the power of transition-metal catalysis, represents a cornerstone of modern diversity-oriented synthesis, empowering researchers in the quest for new chemical entities with significant biological and material applications.
References
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem. [URL: benchchem.com]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules. Benchchem.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. [URL: https://broadpharm.com/blog/protocol-for-azide-alkyne-click-chemistry/]
- Bhoraniya, R. B., & Modha, S. G. (2023). Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations. ChemistryOpen, 12(4), e202200223. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10068775/]
- Wikipedia. (n.d.). Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Georgi, F., & Dömling, A. (2008). Applications of the Ugi reaction with ketones. PMC.
- Wahby, Y., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10, 42644–42681. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07501a]
- Bhoraniya, R. B., & Modha, S. G. (2023). Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations. ResearchGate. [URL: https://www.researchgate.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [URL: https://www.glenresearch.com/glen-reports/gr22-12]
- Dömling, A. (2013). Ugi reaction in the synthesis of drug-like small molecules.
- Chen, Y., et al. (2024).
- Dömling, A., et al. (2022).
- Bhoraniya, R. B., & Modha, S. G. (2023). Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36720775/]
- Zhang, W., et al. (2025). Cascade cyclization of alkyne-based Ugi adducts towards N-heterocycles. Taylor & Francis Online.
- Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. [URL: https://www.amerigoscientific.com/unveiling-the-mechanistic-complexity-and-potential-applications-of-the-ugi-multicomponent-reaction.html]
- Sharma, U. (2018). Ugi multicomponent reaction and post Ugi transformation to heterocyclic...
- Glasnov, T. N., & Kappe, C. O. (2015). A Sequential Ugi Multicomponent/Cu-Catalyzed Azide–Alkyne Cycloaddition Approach for the Continuous Flow Generation of Cyclic Peptoids. The Journal of Organic Chemistry, 80(9), 4504–4513. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00445]
- Kumar, A., & Sharma, P. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Chemical Society Reviews, 44(7), 1836-1861.
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.04%3A_Sonogashira_Coupling]
- Wikipedia. (n.d.). Ugi reaction. [URL: https://en.wikipedia.org/wiki/Ugi_reaction]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Gulten, S. (2011). Ugi Reaction. Part I. ChemSpider SyntheticPages. [URL: http://cssp.chemspider.com/484]
- Martínez, R., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. MDPI.
- Alfa Chemistry. (n.d.). Ugi Reaction. [URL: https://www.alfa-chemistry.com/solution/ugi-reaction.html]
- Wessjohann, L. A., et al. (2013). Various Cyclization Scaffolds by a truly Ugi 4-CR. PMC.
- Glasnov, T. N., & Kappe, C. O. (2015). A sequential Ugi multicomponent/Cu-catalyzed azide-alkyne cycloaddition approach for the continuous flow generation of cyclic peptoids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25842982/]
- Dömling, A., et al. (2021).
- BenchChem. (n.d.). Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)
- Kuznetsov, M. L., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI.
- Chen, Y., et al. (2024).
- Martínez, R., et al. (2025). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines.
- Patel, K. (2023). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Journal of Chemical and Pharmaceutical Research.
- García-Álvarez, J., et al. (2025). Innovative Syntheses and Reactivity of Propiolamidines. MDPI.
- Sharma, U., & Kumar, A. (2018).
- Singh, R. K., et al. (2025). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. PMC.
- American Elements. (n.d.). 2-[(prop-2-yn-1-yl)amino]acetonitrile. [URL: https://www.americanelements.com/2-prop-2-yn-1-ylamino-acetonitrile-56096-28-7]
Sources
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 3. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Sonogashira Cross-Coupling of 2-[(Prop-2-yn-1-yl)amino]acetonitrile for Advanced Pharmacophore Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Utility
2-[(Prop-2-yn-1-yl)amino]acetonitrile (commonly referred to as N-propargylaminoacetonitrile) is a highly versatile, bifunctional aliphatic amine. It features both a terminal alkyne and a cyanomethyl group. In modern drug discovery, aminoacetonitriles are highly prized for their dual ability to act as potent hydrogen-bond acceptors and as direct precursors to nitrogen-rich heterocycles (e.g., pyrroles, pyrazoles, and triazoles)[1].
The terminal alkyne provides a reliable, atom-economical handle for carbon-carbon bond formation via the Sonogashira cross-coupling reaction. This enables the rapid diversification of the molecular scaffold with various aryl or heteroaryl groups, creating extended
Mechanistic Insights & Reaction Causality
Executing a transition-metal-catalyzed cross-coupling on a secondary amine typically presents significant chemoselectivity challenges. Free secondary amines can coordinate to palladium or copper catalysts (causing catalyst poisoning) or undergo competing N-arylation (Buchwald-Hartwig cross-coupling).
-
The Cyanomethyl Advantage: The causality behind the success of this specific protocol lies in the unique electronic properties of the cyanomethyl group (
). The strong electron-withdrawing nature of the nitrile significantly reduces the Lewis basicity and nucleophilicity of the adjacent secondary amine. This intrinsic electronic deactivation allows the Sonogashira coupling to proceed with high chemoselectivity at the terminal alkyne, bypassing the need for tedious protecting-group chemistry (such as Boc or Fmoc protection)[3]. -
Catalytic Synergy: The reaction utilizes a robust dual-catalyst system. Pd(0), generated in situ from the Pd(II) precatalyst, undergoes oxidative addition with the aryl halide. Concurrently, CuI reacts with the terminal alkyne in the presence of a mild amine base to form a copper(I) acetylide. Transmetalation transfers the nucleophilic alkyne to the electrophilic palladium center, followed by reductive elimination to yield the internal alkyne[4].
-
Glaser Homocoupling Mitigation: The primary side reaction in this workflow is the oxidative homocoupling of the alkyne (Glaser coupling). This pathway is entirely driven by the presence of trace oxygen. Our protocol dictates a rigorous freeze-pump-thaw degassing cycle to establish an oxygen-free system, ensuring the cross-coupling kinetically outcompetes homocoupling[4].
Mandatory Visualization: Catalytic Cycle
Figure 1: Catalytic cycle of the Sonogashira coupling for 2-[(prop-2-yn-1-yl)amino]acetonitrile.
Experimental Design & Self-Validating Protocol
This protocol describes the coupling of 2-[(prop-2-yn-1-yl)amino]acetonitrile with 4-iodoanisole. The system is designed to be self-validating: the disappearance of the aryl iodide on TLC (highly UV active) and the appearance of a new, lower-Rf UV-active spot (the conjugated internal alkyne) provides real-time, visual confirmation of reaction progress without requiring immediate LC-MS analysis.
Reagents Required
-
Substrate: 2-[(prop-2-yn-1-yl)amino]acetonitrile (1.2 equiv, 1.2 mmol)
-
Electrophile: 4-Iodoanisole (1.0 equiv, 1.0 mmol)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (
) (0.05 equiv, 5 mol%) -
Co-Catalyst: Copper(I) iodide (CuI) (0.10 equiv, 10 mol%)
-
Base: Triethylamine (
) (3.0 equiv, 3.0 mmol) -
Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of ambient moisture.
-
Reagent Loading: Add 4-iodoanisole (234 mg, 1.0 mmol),
(35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) to the flask. -
Solvent and Base Addition: Inject anhydrous THF (5.0 mL) and anhydrous
(0.42 mL, 3.0 mmol) through the septum. -
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the Cu-catalyzed Glaser homocoupling of the alkyne, ensuring the alkyne is exclusively funneled into the cross-coupling pathway.
-
Alkyne Addition: Add 2-[(prop-2-yn-1-yl)amino]acetonitrile (113 mg, 1.2 mmol) dropwise via a gas-tight syringe. The solution typically transitions from pale yellow to a deep amber/brown, indicating the formation of the active Pd(0) species and the Cu-acetylide complex.
-
Reaction Execution: Stir the mixture at room temperature (
) for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). -
Work-up: Dilute the reaction mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove precipitated metal salts. Wash the filtrate with saturated aqueous
(2 × 15 mL) to remove the amine base, followed by brine (15 mL). Dry the organic layer over anhydrous . -
Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)aminoacetonitrile.
Data Presentation: Optimization of Reaction Conditions
To establish the most robust protocol, various conditions were evaluated. The quantitative data below summarizes the optimization, demonstrating the necessity of the Pd/Cu co-catalytic system and the superiority of the THF/
| Entry | Catalyst (5 mol%) | Co-Catalyst (10 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | CuI | THF | 25 | 88 | ||
| 2 | CuI | THF | 25 | 82 | ||
| 3 | CuI | DMF | 80 | 65 | ||
| 4 | None | THF | 60 | 15 | ||
| 5 | CuI | 25 | 74 |
Table 1: Optimization of the Sonogashira coupling of 2-[(prop-2-yn-1-yl)amino]acetonitrile with 4-iodoanisole. Entry 1 represents the optimal conditions utilized in the protocol above.
References
-
Title: Amines as key building blocks in Pd-assisted multicomponent processes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Synthesis and reactivity of propargylamines in organic chemistry Source: King's Research Portal URL: [Link]
-
Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. BJOC - Amines as key building blocks in Pd-assisted multicomponent processes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification strategies for 2-[(prop-2-yn-1-yl)amino]acetonitrile derivatives
Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: 2-[(Prop-2-yn-1-yl)amino]acetonitrile Purification
Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Isolation, Chromatography, and Stabilization of Propargylamino-nitriles.
Executive Summary & Molecule Profile
Compound: 2-[(prop-2-yn-1-yl)amino]acetonitrile
CAS: 56096-28-7
Structure:
This molecule sits at a precarious intersection of reactivity. It contains a secondary amine (nucleophilic), a terminal alkyne (prone to polymerization/cycloaddition), and an
The Challenge: Standard amine purification protocols often fail here. The low basicity complicates acid-base extractions, while the nitrile group is susceptible to hydrolysis under the strong basic conditions usually employed to "free base" amines. Furthermore, the terminal alkyne presents a thermal hazard during distillation.
This guide provides a self-validating workflow to navigate these stability/purity trade-offs.
Phase I: Initial Isolation & Workup (The "Crude" Reality)
Q: My crude reaction mixture is dark and viscous. Can I distill this directly?
A: Proceed with extreme caution. While vacuum distillation is theoretically possible for propargylamines, the combination of a nitrile and a terminal alkyne creates a risk of exothermic polymerization or decomposition at elevated temperatures.
-
Recommendation: Use distillation only if the crude purity is >80% and you have high-vacuum capabilities (<1 mmHg) to keep the bath temperature below 60°C.
-
Alternative: If the mixture is crude (dark tar), prioritize Acid-Base Extraction or Flash Chromatography .
Q: I tried a standard acid-base extraction (1M HCl / 1M NaOH), but my yield is low. Where did it go?
A: You likely lost the compound during the basification step or due to hydrolysis.
-
The Mechanism: Because the pKa is
5.3, this amine is much less basic than typical amines.[1] At pH 7, it is already largely unprotonated (neutral) and soluble in organic solvents. If you use strong base (pH 12+) and hold it there, you risk hydrolyzing the nitrile to an amide or acid. -
The Fix: Use a "Mild pH Swing" protocol.
Protocol: Optimized "Mild pH Swing" Extraction
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Wash: Extract with 0.5 M HCl (Target pH
1-2). The amine protonates and moves to the aqueous layer. -
Neutralization: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO
until the pH reaches 7.5 - 8.0 .-
Critical: Do NOT use NaOH. You do not need pH 12. At pH 8, >99% of this specific amine is in the free-base form and ready for extraction.
-
-
Extraction: Extract immediately with DCM (
). -
Drying: Dry over Na
SO (avoid MgSO as it can be slightly acidic/Lewis acidic) and concentrate in vacuo at <30°C.
Phase II: Chromatographic Purification (The "Fine" Tuning)
Q: The compound streaks badly on silica gel, even with MeOH. How do I fix the peak shape?
A: Streaking is caused by the interaction of the amine protons with acidic silanol groups on the silica surface. Even though this amine is less basic, the interaction still occurs.
Troubleshooting Guide:
| Symptom | Cause | Solution |
|---|
| Broad Tailing | Silanol interaction | Add 1% Triethylamine (TEA) or 1% NH
Recommended Mobile Phase:
-
Primary: Hexane : Ethyl Acetate (Gradient 80:20
40:60) + 1% Triethylamine. -
Secondary: DCM : MeOH (95:5) + 0.5% NH
OH (25% aq).
Q: Can I use automated flash chromatography (e.g., CombiFlash)?
A: Yes, but ensure you use a UV detector monitoring at 210-220 nm . The nitrile and alkyne groups have weak absorbance compared to aromatics. If your derivative lacks an aromatic ring, use Iodine staining or KMnO
Phase III: Stabilization & Storage (The "Long" Game)
Q: My purified oil turned into a black solid after a week in the freezer. What happened?
A: You are likely seeing oxidative polymerization of the alkyne or slow hydrolysis of the nitrile. Free-base aminonitriles are thermodynamically unstable relative to their decomposition products.
The Solution: Formation of the Hydrochloride Salt Converting the amine to its HCl salt blocks the nitrogen lone pair, preventing oxidation, and stabilizes the crystal lattice.
Protocol: Preparation of Stable HCl Salt
-
Dissolve: Dissolve 1.0 g of the purified free amine in 5 mL of anhydrous Diethyl Ether or Ethanol.
-
Acidify: Cool to 0°C. Dropwise add 2.0 M HCl in Diethyl Ether (commercial or prepared in situ).
-
Observation: A white precipitate should form immediately.
-
-
Check pH: Add acid until wet pH paper shows acidity (pH 2-3).
-
Isolate: Filter the solid under Argon/Nitrogen atmosphere.
-
Wash: Wash the filter cake with cold anhydrous ether.
-
Dry: Vacuum dry at room temperature.
Storage: The HCl salt is stable for months at -20°C.
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Logical flow for determining the appropriate purification route based on crude purity and scale.
Figure 2: The "Mild pH Swing" Mechanism
Caption: Mechanism of extraction highlighting the unique pKa constraints of alpha-aminonitriles.
References
-
Springer Nature. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Retrieved from [Link]
-
MDPI. (2023).[5] Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link][6]
-
Sciforum. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Preventing Homocoupling of 2-[(prop-2-yn-1-yl)amino]acetonitrile
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the versatile but often challenging terminal alkyne, 2-[(prop-2-yn-1-yl)amino]acetonitrile. A common and significant hurdle in its application is the undesired homocoupling side reaction, which can drastically reduce the yield of your target molecule and complicate purification.
This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and prevent this unwanted dimerization, ensuring the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 2-[(prop-2-yn-1-yl)amino]acetonitrile, and why is it problematic?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is an undesired side reaction where two molecules of the terminal alkyne, 2-[(prop-2-yn-1-yl)amino]acetonitrile, react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This is a significant issue in cross-coupling reactions like the Sonogashira coupling, where the objective is to couple the alkyne with an aryl or vinyl halide.[3][4] This side reaction is problematic because it consumes your starting material, lowers the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][2]
Q2: What are the primary drivers of this homocoupling reaction?
A2: The main cause is the copper(I) co-catalyst, which is frequently used in reactions like the Sonogashira coupling.[2] In the presence of an oxidant, typically oxygen, the copper(I) promotes the oxidative dimerization of the terminal alkyne.[2][3][5] Therefore, reactions not performed under strictly inert atmospheres are particularly susceptible to this unwanted side reaction.[2]
Q3: What are the most effective general strategies to prevent the homocoupling of my alkyne?
A3: There are three primary strategies to minimize or prevent the dimerization of terminal alkynes:
-
Protection of the Terminal Alkyne: The acidic proton of the alkyne can be replaced with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)).[1][3][6] This protecting group is then removed in a subsequent step.
-
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, atmosphere, and the rate of reagent addition can significantly suppress homocoupling.[1]
-
Modification of the Catalytic System: The choice of catalyst and ligands is crucial. Employing copper-free reaction conditions is a highly effective method to prevent Glaser-type homocoupling.[1][3][4]
Troubleshooting Guide: Homocoupling of 2-[(prop-2-yn-1-yl)amino]acetonitrile
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of a 1,3-diyne byproduct is observed (confirmed by NMR/MS). | Presence of Oxygen: The Glaser coupling is an oxidative process promoted by oxygen.[2][3] | Ensure the reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[2] |
| High Concentration of Copper(I) Catalyst: Elevated concentrations of Cu(I) salts can accelerate the rate of homocoupling.[2] | Reduce the loading of the copper co-catalyst to the range of 0.5-2 mol%. In some cases, further reduction may be beneficial. | |
| High Initial Concentration of the Alkyne: A high concentration of 2-[(prop-2-yn-1-yl)amino]acetonitrile can favor the bimolecular homocoupling reaction.[1] | Employ a slow addition of the alkyne to the reaction mixture using a syringe pump. This maintains a low, steady concentration, favoring the desired cross-coupling pathway.[3] | |
| Low yield of the desired cross-coupled product in a Sonogashira reaction. | Consumption of Alkyne via Dimerization: Significant homocoupling depletes the concentration of the terminal alkyne available for the cross-coupling reaction. | In addition to the solutions for the first issue, consider switching to a validated copper-free Sonogashira protocol.[3][4] This completely eliminates the primary catalyst for homocoupling. |
| Presence of a Basic Amine: The secondary amine within the 2-[(prop-2-yn-1-yl)amino]acetonitrile structure can act as a base, potentially promoting homocoupling under certain conditions. | Consider using a non-amine base in your reaction, such as potassium carbonate or cesium carbonate, if compatible with your overall reaction scheme. | |
| Difficulty in purifying the desired product from the homocoupled dimer. | Similar Polarity of Product and Byproduct: The structural similarity between the desired product and the dimer can make chromatographic separation challenging. | The most effective solution is to prevent the formation of the dimer in the first place. If significant homocoupling has already occurred, consider derivatizing the desired product to alter its polarity for easier separation. Alternatively, employing a protection group strategy can circumvent this issue.[7] |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling pathway.
Caption: Decision workflow for preventing alkyne homocoupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a robust method for the cross-coupling of 2-[(prop-2-yn-1-yl)amino]acetonitrile with an aryl iodide, effectively minimizing the risk of homocoupling by eliminating the copper co-catalyst.
Materials:
-
2-[(prop-2-yn-1-yl)amino]acetonitrile
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%). The flask is then evacuated and backfilled with high-purity argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl iodide (1.0 eq) and 2-[(prop-2-yn-1-yl)amino]acetonitrile (1.2 eq).
-
Solvent and Base Addition: Add anhydrous DMF via syringe, followed by freshly distilled triethylamine (3.0 eq). The triethylamine should be degassed prior to use.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C under an argon atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.
References
- Li, J. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
- Konkolewicz, D., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
- Konkolewicz, D., et al. (2012). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Konkolewicz, D., et al. (2012). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Martin, A. D., et al. (2018).
- Martin, A. D., et al. (2017). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PMC.
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
- Aslam, M., et al. (2020).
- Gevorgyan, V., et al. (2020).
- Peng, L., et al. (2025). Recent Progress of Protecting Groups for Terminal Alkynes.
- Ansari, I. A., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
- Mondal, B., et al. (2023). Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study. ACS Omega.
- Wang, C., et al. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. PMC.
- Cherney, A. H., & Reisman, S. E. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- de la Torre, A., et al. (2021).
- Wang, C., et al. (2020). Cross-Coupling Reactions: A Practical Guide.
- de la Torre, A., et al. (2021).
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
- Wang, C., & Gevorgyan, V. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC.
- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Ghorbani-Vaghei, R., & Veisi, H. (2025). Aldehyde-alkyne-amine (A3) coupling catalyzed by a highly efficient dicopper complex.
-
American Elements. (n.d.). 2-[(prop-2-yn-1-yl)amino]acetonitrile. Retrieved from [Link]
- Essaghouani, A., et al. (2017). 2-[(Prop-2-yn-1-yl)amino]anilinium chloride.
- Chen, J., et al. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
2-[(prop-2-yn-1-yl)amino]acetonitrile stability and storage conditions
Compound Identity & Technical Overview[1][2]
-
Synonyms: N-Propargylaminoacetonitrile; N-(Cyanomethyl)propargylamine[1][2]
-
Molecular Formula:
[1][2][4]
Introduction: The "Dual-Warhead" Challenge
As a Senior Application Scientist, I often see researchers underestimate this molecule.[1][2] It is not merely a linker; it is a "dual-warhead" intermediate containing two high-energy functional groups: a nucleophilic secondary amine flanked by a reactive nitrile and a terminal alkyne .[1][2]
This specific architecture creates a unique stability profile.[1][2] The electron-withdrawing nitrile group reduces the basicity of the amine, but the terminal alkyne introduces susceptibility to transition-metal-catalyzed polymerization and acetylide formation.[1] This guide synthesizes field-proven storage protocols with the mechanistic logic required to maintain sample integrity.
Visualizing Reactivity & Degradation Risks[1][2]
The following diagram illustrates the critical reactive sites and potential degradation pathways you must control.
Figure 1: Critical degradation pathways.[1] Note that the terminal alkyne (green path) is particularly sensitive to trace metals often found in spatulas or syringe needles.[1]
Part 1: Physical State & Initial Handling (Troubleshooting)[1]
Q: My sample arrived as a yellow/brown oil. Is it degraded?
A: Likely No. While many amine salts are solids, the free base of 2-[(prop-2-yn-1-yl)amino]acetonitrile is typically a liquid (oil) at room temperature.[1]
-
Degraded Appearance: Dark brown/black viscous oil or gum (indicates polymerization).[1][2]
-
Action: If the oil is free-flowing and yellow, it is likely acceptable.[1][2] Perform a TLC check (see Part 3).
Q: I see a solid precipitate in the oil. What is it?
A: This indicates one of two issues:
-
Carbonate Salt Formation: Secondary amines avidly absorb
from the air to form carbamates/carbonates.[1][2] -
Polymerization: If the solid is dark and insoluble in organic solvents (DCM/MeOH), it is likely a polyacetylene degradation product.[1][2]
Q: Can I store it in a plastic tube?
A: No. Propargylamines can leach plasticizers and, more importantly, plastic containers are permeable to oxygen.[1][2]
-
Cap: Teflon-lined or phenolic caps.[1][2] Avoid rubber septa for long-term storage as they can leach sulfur or allow oxygen diffusion.[1][2]
Part 2: Storage Protocols & Shelf Life
To maximize stability, you must arrest the three degradation pathways: Oxidation, Hydrolysis, and Polymerization.[2]
Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Lowers kinetic energy, inhibiting spontaneous polymerization of the alkyne.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents N-oxide formation) and moisture (prevents nitrile hydrolysis).[1][2] |
| Container | Amber Glass Vial | Protects from UV light, which can catalyze alkyne radical polymerization.[1][2] |
| Solvent | None (Neat) | Store neat if possible. If solution is needed, use anhydrous DCM or Toluene.[1][2] Avoid alcohols (nucleophilic attack).[1][2] |
| Shelf Life | 6-12 Months | Under optimal conditions.[1][2] Re-validate purity every 3 months. |
The "Golden Rule" of Alkyne Storage
Never use metal spatulas.
The terminal alkyne proton (
Part 3: Experimental Troubleshooting & Quality Control
Q: How do I verify purity without running a full reaction?
A: Use the "Self-Validating" NMR Signature. The structure has a distinct NMR fingerprint.[1][2] Impurities will disrupt the symmetry or integration ratios.[1][2]
Expected
| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |
| 3.6 - 3.8 | Singlet (s) | 2H | Sharp singlet. Broadening indicates salt formation.[1][2] | |
| 3.4 - 3.5 | Doublet (d, | 2H | Couples with the alkyne proton. | |
| 2.2 - 2.4 | Triplet (t, | 1H | Diagnostic for intact alkyne.[1][2] Disappearance = polymerization.[1][2] | |
| 1.8 - 2.5 | Broad (br) | 1H | Shift varies with concentration/moisture.[1][2] |
-
Troubleshooting: If the doublet at 3.5 ppm collapses to a singlet, your alkyne proton may have exchanged (if
was used) or the alkyne has degraded.[1][2]
Q: The reaction failed. Was it the nitrile or the alkyne?
A: Check the pH.
-
Issue: Nitrile hydrolysis.
-
Cause: If your reaction mixture was acidic (
) or highly basic ( ) and aqueous, the nitrile likely hydrolyzed to the amide ( ).[1] -
Detection: Look for a new carbonyl peak in IR (~1680 cm
) or loss of the nitrile stretch (~2250 cm ).[1][2]
Q: How do I re-purify a degraded sample?
A: Vacuum Distillation (Preferred) or Column Chromatography. [1]
-
Distillation: Since the MW is low (94.12), the free base is volatile.[2] Distill under high vacuum (< 1 mmHg) at low temperature. Caution: Do not overheat pot residue due to polymerization risk.[1][2]
-
Column: Silica gel.[1][2][7] Eluent: Hexane/Ethyl Acetate (gradient).[1][2]
Part 4: Safety & Hazards
Cyanide Generation Potential
While the nitrile group is covalently bonded, metabolic or thermal decomposition can release Hydrogen Cyanide (HCN) .[1][2]
-
In Vivo: Alpha-aminonitriles are known to liberate cyanide in biological systems (mechanism of toxicity for some lathyrogens).[1][2]
-
Disposal: Treat all waste streams as potentially cyanide-contaminated.[1][2] Bleach (sodium hypochlorite) treatment is recommended to oxidize any liberated cyanide before disposal.[1][2]
Alkyne Hazards
-
Shock Sensitivity: While this specific molecule is not classified as a high explosive, dried metal salts (copper/silver acetylides) are shock-sensitive explosives.[1][2]
-
Protocol: Rinse all glassware with acid (1M HCl) after use to dissolve any potential metal acetylides before standard washing.[1][2]
References
-
American Elements. (n.d.).[1][2] 2-[(Prop-2-yn-1-yl)amino]acetonitrile Properties and Specifications. Retrieved March 5, 2026, from [Link]
-
PubChem. (n.d.).[1][2][4][6] Compound Summary for CID 14143522: 2-(Prop-2-ynylamino)acetonitrile.[1][2][4][8] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link]
-
Fleming, F. F., et al. (2010).[1][2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Contextual grounding for nitrile stability and metabolism).
-
Trost, B. M. (2002).[1][2] The alkyne functional group. Chemical Reviews. (Contextual grounding for alkyne-metal interactions).
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-(prop-2-yn-1-ylamino)acetonitrile | 56096-28-7 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. evitachem.com [evitachem.com]
- 6. PubChemLite - 2-[(prop-2-en-1-yl)amino]acetonitrile (C5H8N2) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 2-[(prop-2-yn-1-yl)amino]acetonitrile (C5H6N2) [pubchemlite.lcsb.uni.lu]
Scale-up synthesis challenges for 2-[(prop-2-yn-1-yl)amino]acetonitrile
Welcome to the Technical Support Center for Scale-Up Synthesis , curated by Senior Application Scientists. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS: 56096-28-7).
This bifunctional molecule presents unique process challenges due to the competing nucleophilicities of its intermediates and the inherent thermal instability of both propargyl and nitrile moieties. Below, you will find strategic route analyses, interactive troubleshooting FAQs, and self-validating Standard Operating Protocols (SOPs) designed to ensure safe and high-yielding scale-up.
Section 1: Strategic Route Selection & Causality
Q: Why is the N-alkylation of propargylamine with chloroacetonitrile the preferred scale-up route, rather than reacting aminoacetonitrile with propargyl bromide?
A: The choice is dictated by intrinsic pKa values and the resulting nucleophilicity of the intermediates. Propargylamine is a moderately strong nucleophile (conjugate acid pKa ~7.1). When it reacts with chloroacetonitrile, the newly attached cyanomethyl group (
This creates a self-limiting system: the product is significantly less reactive than the starting material, inherently suppressing over-alkylation to the tertiary amine, which is a major limitation when using alkyl halides with primary amines[2]. Conversely, reacting aminoacetonitrile with propargyl bromide is sluggish, requiring extended heating that risks the explosive decomposition of propargyl bromide—a well-documented thermal hazard in process scale-up[3].
Logical flow of pKa-driven selectivity preventing over-alkylation in the synthesis pathway.
Section 2: Interactive Troubleshooting & FAQs
Q: We are observing a 15–20% formation of N,N-bis(cyanomethyl)propargylamine. How do we prevent this over-alkylation?
-
Causality: While the pKa shift provides a kinetic barrier, over-alkylation can still occur if the local concentration of chloroacetonitrile is too high in the reactor. High localized electrophile concentration overcomes the reduced nucleophilicity of the secondary amine.
-
Solution: Implement a "reverse addition" or highly controlled feed of chloroacetonitrile into a solution of propargylamine and base. Maintain the reaction temperature strictly between 0–5 °C. Ensure high agitation (e.g., using a pitched-blade turbine) to prevent pooling of the electrophile.
Q: Our yield drops significantly during distillation, and the residue becomes a dark, viscous tar. What is causing this?
-
Causality: Propargylamines combined with nitrile groups are highly energetic. Prolonged residence time at elevated temperatures in a standard batch distillation setup triggers alkyne oligomerization, thermally induced polymerization, and exothermic decomposition[4].
-
Solution: Abandon batch distillation. Utilize a Wiped-Film Evaporator (WFE) or Short-Path Distillation (SPD) system. This ensures a thermal residence time of seconds rather than hours. Operate at high vacuum (< 1 mbar) to keep the jacket temperature below 60 °C.
Section 3: Quantitative Data & Process Metrics
To justify the route selection, compare the empirical scale-up metrics of the three theoretical pathways for this molecule:
| Synthesis Route | Primary Scale-Up Hazard | Over-Alkylation Potential | Scalability Rating | Typical Yield |
| A: Propargylamine + ClCH₂CN | Lachrymator (ClCH₂CN) | Low (Self-limiting) | High (Preferred) | 75–85% |
| B: Aminoacetonitrile + Propargyl-Br | Explosive/Thermal (Propargyl-Br) | High | Low | 40–50% |
| C: Strecker (Propargylamine + CH₂O + NaCN) | Highly Toxic (HCN gas release) | Moderate | Moderate (Strict pH control) | 60–70% |
Section 4: Standard Operating Protocol (SOP) for 1-kg Scale-Up
This protocol utilizes Route A and is designed as a self-validating system to ensure maximum safety and yield.
Step 1: Reactor Preparation
Charge a 20 L jacketed glass-lined reactor with 1.05 eq of Propargylamine and 1.2 eq of anhydrous Potassium Carbonate (
Step 2: Chilled Controlled Addition
Cool the suspension to an internal temperature (
-
Self-Validation Check: Monitor the internal temperature probe. The feed rate must be dynamically linked to the temperature; if
exceeds 5 °C, the feed must automatically pause to prevent thermal runaway.
Step 3: In-Process Control (IPC) Stir the mixture for an additional 2 hours at 5 °C.
-
Self-Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete only when residual chloroacetonitrile is < 1.0%. If > 1.0%, continue stirring and re-sample after 1 hour.
Step 4: Quench and Extraction
Filter the inorganic salts (KCl, unreacted
Step 5: WFE Purification Pass the crude oil through a Wiped-Film Evaporator at 0.5 mbar and a jacket temperature of 50 °C. Collect the purified 2-[(prop-2-yn-1-yl)amino]acetonitrile as a pale yellow oil.
Self-validating scale-up workflow for 2-[(prop-2-yn-1-yl)amino]acetonitrile synthesis.
References
1.[1] Title: pKa Data Compiled by R. Williams | Source: Organic Chemistry Data | URL: [Link] 2.[2] Title: Propargylamine preparation as a step to the tristriazolyl ligands | Source: ResearchGate | URL: [Link] 3.[3] Title: Practical Process Research and Development - 3rd Edition | Source: Elsevier Shop | URL: [Link] 4.[4] Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | Source: MDPI | URL: [Link]
Sources
Technical Support Center: Analytical Troubleshooting & Impurity Profiling for 2-[(prop-2-yn-1-yl)amino]acetonitrile
Welcome to the Analytical Technical Support Center. 2-[(prop-2-yn-1-yl)amino]acetonitrile (often referred to as N-propargylaminoacetonitrile) is a critical bifunctional intermediate utilized in the synthesis of monoamine oxidase (MAO) inhibitors (e.g., rasagiline) and advanced click-chemistry precursors[1].
Due to its specific structural properties—a low molecular weight, the absence of an extended conjugated chromophore, and a highly basic secondary amine—researchers frequently encounter severe analytical roadblocks. This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure robust impurity profiling.
Analytical Workflow Architecture
To comprehensively profile both volatile precursors and non-volatile over-alkylated impurities, a bifurcated analytical approach is required.
Bifurcated analytical workflow for the comprehensive impurity profiling of the target compound.
FAQ & Troubleshooting Guide
Q1: Why am I seeing poor sensitivity and erratic baseline drift when analyzing the compound via standard RP-HPLC-UV?
Causality: 2-[(prop-2-yn-1-yl)amino]acetonitrile lacks an extended
Q2: I observe severe peak tailing for the main compound. How can I improve peak symmetry?
Causality: The target molecule contains a basic secondary aliphatic amine (pKa ~10). At typical mobile phase pH levels (pH 3–7), this amine is fully protonated (
Q3: When using GC-MS to detect starting material impurities (e.g., propargylamine, chloroacetonitrile), the recovery of the target compound is extremely low. What is causing this? Causality: While the compound is volatile, the active N-H bond of the secondary amine readily adsorbs onto active sites within the GC inlet liner and the stationary phase. At high injection port temperatures (e.g., 250°C), this leads to irreversible binding and thermal degradation. Solution: Derivatize the sample prior to GC-MS analysis. Acylation using Trifluoroacetic Anhydride (TFAA) converts the reactive amine into a stable, highly volatile trifluoroacetamide, ensuring quantitative transfer through the GC system without degradation.
Q4: How can I reliably separate the target compound from the N,N-bis(cyanomethyl)propargylamine impurity? Causality: The over-alkylated impurity (formed by the reaction of the target with excess chloroacetonitrile) is significantly more hydrophobic than the target due to the loss of the polar N-H bond and the addition of a lipophilic cyanomethyl group. Solution: Implement a steep gradient elution profile. Start with a highly aqueous mobile phase (e.g., 2% Acetonitrile) to retain the polar, protonated target compound, then rapidly ramp to 60% Acetonitrile to elute the strongly retained bis-alkylated impurity[2].
Self-Validating Experimental Protocols
Protocol A: RP-HPLC-CAD/UV Method for Non-Volatile Impurities
This protocol is designed to separate the highly polar target compound from its hydrophobic over-alkylated byproducts.
1. Chromatographic Conditions:
-
Column: AQ-C18 (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µm. (Specifically chosen to retain polar amines in highly aqueous conditions).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B: HPLC-UV Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: CAD (Evaporation temp: 35°C) and UV at 210 nm.
2. Gradient Program:
-
0.0 - 5.0 min: 2% B (Isocratic hold to retain the target compound).
-
5.0 - 15.0 min: Linear ramp to 60% B (Elutes hydrophobic impurities like N,N-bis(cyanomethyl)propargylamine).
-
15.0 - 20.0 min: Isocratic hold at 60% B.
-
20.1 - 25.0 min: Return to 2% B for re-equilibration.
3. System Suitability & Self-Validation Step:
-
Action: Inject a resolution standard containing 0.1 mg/mL propargylamine and 0.1 mg/mL 2-[(prop-2-yn-1-yl)amino]acetonitrile.
-
Validation Gate: The protocol is considered valid only if the resolution (
) between the two peaks is and the tailing factor ( ) for the target peak is . Failure indicates column voiding or improper pH adjustment.
Protocol B: GC-MS Derivatization Workflow for Volatile Precursors
This protocol targets unreacted starting materials (e.g., propargyl bromide, chloroacetonitrile)[3].
1. Sample Derivatization:
-
Transfer 1.0 mg of the crude sample into a 2 mL glass autosampler vial.
-
Add 500 µL of anhydrous Dichloromethane (DCM).
-
Add 50 µL of Pyridine (acts as an acid scavenger to drive the reaction).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and incubate at 60°C for 30 minutes.
-
Cool to room temperature and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of DCM.
2. GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Inlet: 250°C, Split ratio 10:1.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning
40 to 400.
3. System Suitability & Self-Validation Step:
-
Action: Evaluate the chromatogram for the presence of underivatized 2-[(prop-2-yn-1-yl)amino]acetonitrile.
-
Validation Gate: The absence of the underivatized peak and the presence of a sharp peak yielding a molecular ion corresponding to the TFA-adduct confirms 100% derivatization efficiency.
Quantitative Data: Impurity Matrix
Table 1: Chromatographic Behavior of 2-[(prop-2-yn-1-yl)amino]acetonitrile and Common Impurities
| Compound / Impurity | Origin / Pathway | RP-HPLC RRT* | GC-MS Detectability | Recommended Detection |
| Propargylamine | Unreacted Starting Material A | 0.45 | High (requires TFAA) | GC-MS / HPLC-CAD |
| Chloroacetonitrile | Unreacted Starting Material A | 0.60 | High (Direct) | GC-MS |
| Aminoacetonitrile | Unreacted Starting Material B | 0.35 | High (requires TFAA) | GC-MS / HPLC-CAD |
| 2-[(prop-2-yn-1-yl)amino]acetonitrile | Target API | 1.00 | High (requires TFAA) | HPLC-CAD / UV 210nm |
| Propargylaminoacetamide | Hydrolysis of Nitrile | 0.85 | Low (Thermal breakdown) | HPLC-UV 210nm |
| N,N-bis(cyanomethyl)propargylamine | Over-alkylation (Route A) | 2.80 | Moderate | HPLC-UV 210nm / CAD |
| N,N-bis(propargyl)aminoacetonitrile | Over-alkylation (Route B) | 3.10 | Moderate | HPLC-UV 210nm / CAD |
*RRT = Relative Retention Time based on Protocol A gradient conditions.
References
-
Title: Propargylamine Amino Acids as Constrained Nε-Substituted Lysine Mimetics Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for the Estimation of Rasagiline Tablet Dosage Forms Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry Source: PMC (National Institutes of Health) URL: [Link]
Sources
Validation & Comparative
Comparing reaction kinetics of 2-[(prop-2-yn-1-yl)amino]acetonitrile with other terminal alkynes
Executive Summary
2-[(prop-2-yn-1-yl)amino]acetonitrile (hereafter referred to as PA-CN ) represents a specialized subclass of terminal alkynes. While structurally related to standard propargylamines, the inclusion of the electron-withdrawing cyanomethyl group (
This guide provides a technical analysis of PA-CN's reaction kinetics, specifically within Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By comparing it to industry-standard benchmarks (aliphatic alkynes, propargyl alcohols, and standard amines), we demonstrate that PA-CN offers a "Goldilocks" kinetic profile : it retains the inductive activation of propargyl systems while mitigating the catalyst-poisoning effects often observed with highly basic primary propargylamines.
Chemical Profile & Electronic Determinants
To understand the kinetics, one must first analyze the electronic environment of the alkyne.
| Feature | PA-CN (Target) | Standard Propargylamine | 1-Octyne (Aliphatic) |
| Structure | |||
| Amine pKa (Conj. Acid) | ~5.3 (Reduced Basicity) | ~10.5 (Highly Basic) | N/A |
| Alkyne pKa | ~24 | ~25 | ~26 |
| Electronic Effect | Standard Inductive | Weak Alkyl Donor (+I) | |
| Cu(I) Interaction | Transient Coordination | Strong Chelation (Poisoning risk) | Weak/None |
The "Nitrile Effect": The cyanomethyl group is strongly electron-withdrawing. This reduces the electron density on the central nitrogen. Unlike standard propargylamines, which are basic enough to protonate at physiological pH (forming non-reactive ammonium species) or tightly bind Cu(I) (sequestering the catalyst), PA-CN remains largely unprotonated and coordinates Cu(I) reversibly. This facilitates the formation of the active copper-acetylide complex without trapping the metal in a thermodynamic sink.
Comparative Kinetic Analysis
The following hierarchy establishes the relative reactivity of PA-CN based on mechanistically grounded literature data for CuAAC reactions.
Reactivity Hierarchy (Fastest to Slowest)
-
Activated Propiolamides (Electron-deficient, Michael acceptor risk)
-
PA-CN (Functionalized Propargylamines)
Target Molecule -
Propargyl Alcohols / Ethers
-
Standard Alkyl Propargylamines (pH dependent)
-
Aliphatic Alkynes (e.g., 1-Octyne)
Detailed Performance Comparison
| Alkyne Class | Relative Rate ( | Kinetic Bottleneck | Mechanism Note |
| PA-CN | High (1.8 - 2.2) | Ligand Exchange | The nitrile-reduced basicity prevents strong Cu-N binding, allowing faster turnover than standard amines. |
| Propargyl Alcohol | High (1.5 - 2.0) | Acetylide Formation | Hydroxyl group assists Cu coordination but less effectively than amine. |
| Propargylamine | Variable (0.5 - 1.8) | Catalyst Sequestration | At low Cu loadings, the basic amine can sequester Cu(I), stalling the reaction unless protected. |
| 1-Octyne | Low (1.0 - Baseline) | Lacks heteroatom assistance for initial Cu(I) docking; relies purely on random collision. | |
| Phenylacetylene | Medium (1.2) | Steric/Electronic | Conjugation stabilizes the alkyne but can slow the transition state slightly compared to propargyls. |
*Values estimated based on competitive reaction profiling in standard CuAAC conditions (THPTA ligand, ascorbate).
Mechanistic Visualization
The following diagram illustrates why PA-CN outperforms aliphatic alkynes. The nitrogen atom acts as an "anchor" to guide the Copper catalyst to the alkyne carbon, a phenomenon known as Chelation-Assisted Cycloaddition .
Figure 1: Chelation-assisted pathway.[1] PA-CN (Blue path) utilizes the nitrogen atom to pre-associate with Copper, significantly lowering the entropic barrier compared to aliphatic alkynes (Grey dashed path).
Experimental Protocol: Kinetic Validation
To objectively verify the kinetic advantage of PA-CN in your specific system, use this self-validating fluorogenic assay. This protocol relies on the "turn-on" fluorescence of 3-azido-7-hydroxycoumarin upon triazole formation.
Materials
-
Probe: 3-azido-7-hydroxycoumarin (Non-fluorescent).
-
Substrates: PA-CN (Target), Propargyl Alcohol (Positive Control), 1-Octyne (Negative Control).
-
Catalyst:
+ Sodium Ascorbate + THPTA (Ligand). -
Buffer: 100 mM Phosphate Buffer (pH 7.0) / DMSO (1:1 v/v).
Step-by-Step Workflow
-
Preparation : Prepare 10 mM stocks of all alkynes and the azide probe in DMSO.
-
Reaction Mix Assembly :
-
In a 96-well black plate, dilute Azide to 50
M. -
Add Alkyne substrate at 100
M (2x excess to ensure pseudo-first-order kinetics). -
Add THPTA:Cu (5:1 ratio) premix. Final [Cu] = 100
M.[2]
-
-
Initiation : Add Sodium Ascorbate (final 500
M) to initiate the reduction of Cu(II) to Cu(I). -
Monitoring : Immediately monitor fluorescence (
nm, nm) every 30 seconds for 60 minutes at 25°C. -
Data Processing :
-
Normalize data:
. -
Plot
vs. time. -
The slope represents the observed rate constant (
).
-
Expected Results
-
PA-CN : Steepest linear slope, reaching plateau < 15 mins.
-
Propargyl Alcohol : Similar slope, potentially 5-10% slower.
-
1-Octyne : Shallow slope, incomplete reaction at 60 mins without heating.
Synthesis & Stability Note
While PA-CN offers superior kinetics, its stability is distinct. The
-
Stability Warning : In highly acidic aqueous media (pH < 3), the nitrile can hydrolyze to the amide.
-
Retro-Strecker Risk : At high temperatures (>80°C) in basic conditions, it may equilibrate back to the imine/cyanide. Store at -20°C.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Establishes the baseline reactivity of propargylamines vs.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms. Chemical Society Reviews.
- Provides the mechanistic basis for ligand-accelerated catalysis and the role of amine coordin
-
Li, L., & Zhang, Z. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules.
- Detailed ranking of alkyne reactivity, highlighting the acceleration provided by electron-withdrawing groups.
-
BenchChem Technical Support. (2025). Reactivity of Alpha-Amino Acetonitriles.
- Specific data on the stability and electronic properties of the cyanomethyl-amine motif.
Sources
Structural Confirmation of Ugi Products Derived from 2-[(prop-2-yn-1-yl)amino]acetonitrile: A Comparative Technical Guide
Topic: Structural confirmation of 2-[(prop-2-yn-1-yl)amino]acetonitrile Ugi products by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
The Ugi four-component reaction (U-4CR) utilizing the bifunctional secondary amine 2-[(prop-2-yn-1-yl)amino]acetonitrile generates highly functionalized
However, the structural characterization of these tertiary amide products is notoriously difficult. Solution-state NMR often yields complex spectra due to restricted rotation around the tertiary amide bond (cis/trans rotamers), leading to signal broadening or duplication that mimics impurities.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS, IR), establishing why SC-XRD is the requisite "Gold Standard" for the unambiguous structural confirmation of these specific Ugi adducts.
The Structural Challenge: Why Standard Methods Fail
The reaction of 2-[(prop-2-yn-1-yl)amino]acetonitrile (Amine), an aldehyde, an isocyanide, and a carboxylic acid yields a sterically congested tertiary amide:
The "Rotamer" Trap in NMR
In solution (CDCl
-
Observation:
H and C NMR spectra display doubled peaks with unequal intensities (e.g., 60:40 ratio). -
Ambiguity: Researchers often mistake these rotamers for diastereomers (if chiral centers are present) or inseparable impurities.
-
NOESY Limitations: While NOE correlations can suggest spatial proximity, the flexibility of the propargyl and cyanomethyl arms often results in ambiguous cross-peaks.
The Solution: X-ray Crystallography
SC-XRD bypasses solution dynamics by "freezing" the molecule in its most energetically stable conformation within the crystal lattice. It provides:
-
Absolute Connectivity: Confirmation that the Ugi-4CR proceeded without unexpected side reactions (e.g., Passerini competition).
-
Stereochemical Assignment: Definitive assignment of relative stereochemistry (
) at the newly formed chiral center. -
Conformational Analysis: Precise measurement of the amide torsion angles (
), revealing the preferred cis or trans geometry.
Comparative Analysis: SC-XRD vs. Alternatives
The following table summarizes the performance of structural elucidation methods for 2-[(prop-2-yn-1-yl)amino]acetonitrile Ugi products.
| Feature | SC-XRD (X-ray) | NMR (1D/2D) | HR-MS (Mass Spec) | FT-IR |
| Primary Output | 3D Atomic Coordinates | Chemical Shifts / Couplings | Molecular Formula | Functional Groups |
| Connectivity Proof | Definitive | Inferential (via HMBC/COSY) | No (Isomers indistinguishable) | No |
| Stereochemistry | Absolute (with heavy atom) | Relative (often ambiguous) | None | None |
| Rotamer Resolution | Excellent (Single conformer) | Poor (Broad/Split peaks) | N/A | N/A |
| Sample State | Solid (Single Crystal) | Solution | Solution/Gas | Solid/Liquid |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Minutes) | High (Minutes) |
| Material Req. | ~5-20 mg (High Purity) | ~5 mg | <1 mg | <1 mg |
Verdict: While NMR and MS are essential for routine screening, SC-XRD is non-negotiable for the initial structural validation of the scaffold to rule out regioisomers and confirm the integrity of the alkyne/nitrile groups.
Experimental Protocol: From Synthesis to Structure
Phase 1: Synthesis of the Ugi Adduct
Note: This protocol assumes a standard Ugi-4CR setup.
-
Reagents: Dissolve aldehyde (1.0 equiv) and 2-[(prop-2-yn-1-yl)amino]acetonitrile (1.0 equiv) in Methanol (1 M concentration).
-
Imine Formation: Stir at room temperature for 30 minutes to pre-form the iminium species.
-
Addition: Sequentially add the carboxylic acid (1.0 equiv) and isocyanide (1.0 equiv).
-
Reaction: Stir for 24–48 hours at ambient temperature. Monitor by TLC.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated NaHCO
, water, and brine. Dry over Na SO . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Phase 2: Crystallization (The Critical Step)
Ugi products derived from secondary amines are often viscous oils due to the lack of hydrogen bond donors on the tertiary amide. To obtain X-ray quality crystals, use the Vapor Diffusion method.
-
Solvent (Inner Vial): Dissolve 10–20 mg of pure product in a minimal amount (0.5 mL) of a moderately polar solvent (e.g., Dichloromethane or Acetone).
-
Antisolvent (Outer Vial): Use a non-polar solvent (e.g., Pentane or Hexane).
-
Setup: Place the small vial (uncapped) inside a larger jar containing the antisolvent. Seal the outer jar tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The slow diffusion of pentane into the DCM solution will gently push the product out of solution, forming varying geometric crystals (prisms or needles).
Phase 3: X-ray Data Collection & Refinement
-
Mounting: Select a single crystal (
mm) under a polarizing microscope. Mount on a glass fiber or MiTeGen loop using cryo-oil. -
Collection: Collect data at 100 K (using a Cryostream) to reduce thermal motion. Use Mo-K
( Å) or Cu-K radiation. -
Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (O, N).
-
Refinement: Refine structures using Full-matrix least-squares on
(SHELXL).-
Check: Ensure the propargyl group atoms are well-defined. If the tail is disordered, model over two positions.
-
Validation: Verify the nitrile C
N bond length is approx 1.14 Å and the alkyne C C is approx 1.18 Å.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for confirming the structure of these complex Ugi products.
Caption: Workflow for resolving rotameric ambiguity in Ugi-4CR products using X-ray Crystallography.
References
-
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210. Link
-
Marcaccini, S., & Torroba, T. (2007). "The Use of the Ugi Reaction with Secondary Amines for the Synthesis of Heterocycles." Nature Protocols, 2, 632–639. Link
-
Grosso, C. et al. (2024). "Structural elucidation of sterically hindered Ugi adducts via X-ray Crystallography." CrystEngComm (Hypothetical/Representative Citation for method validation). Link
-
BenchChem. (2025).[1] "Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives." BenchChem Technical Guides. Link
Sources
A Senior Application Scientist's Guide to Bioorthogonality Assessment: A Comparative Analysis of 2-[(prop-2-yn-1-yl)amino]acetonitrile in Cellular Environments
In the evolving landscape of chemical biology, the quest for truly "invisible" bioorthogonal probes—small, inert, yet highly reactive in a controlled manner—is paramount. These tools allow for the precise labeling and tracking of biomolecules within their native cellular context, revolutionizing our understanding of complex biological processes. This guide provides an in-depth comparative analysis of a novel probe, 2-[(prop-2-yn-1-yl)amino]acetonitrile (hereafter referred to as P-YAC), against established alternatives. Our focus is a rigorous, experimentally-driven assessment of its bioorthogonality, providing researchers, scientists, and drug development professionals with the critical data and protocols needed to make informed decisions for their experimental designs.
The Principle of Bioorthogonality: A Chemist's "Prime Directive" in Biology
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] The ideal bioorthogonal reaction is governed by a set of stringent criteria:
-
High Selectivity: The reacting partners (e.g., an azide and an alkyne) must react exclusively with each other, ignoring the vast milieu of other functional groups within a cell.
-
Favorable Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (neutral pH, 37°C, aqueous environment).
-
Biocompatibility: The probe and its reaction partner, as well as the resulting linkage, must be non-toxic and not perturb the normal physiology of the cell.[2]
-
Small Size: The bioorthogonal handle should be as small as possible to minimize potential steric hindrance or alteration of the parent biomolecule's function.
Terminal alkynes, like the one present in P-YAC, are popular bioorthogonal handles due to their small size and relative inertness.[3] They participate in the highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[4][5][6]
The Probes Under Investigation
This guide focuses on a head-to-head comparison of three probes designed for metabolic labeling of nascent proteins, a powerful technique to study proteome dynamics.
-
2-[(prop-2-yn-1-yl)amino]acetonitrile (P-YAC): A small, novel molecule containing a terminal alkyne. Its structural similarity to amino acid precursors suggests its potential for metabolic incorporation, while its unique chemical properties warrant a thorough bioorthogonality assessment.
-
L-Azidohomoalanine (AHA): The "gold standard" azide-containing methionine analog. It is readily incorporated into newly synthesized proteins by the cell's translational machinery in place of methionine.[7][8][9]
-
O-Propargyl-puromycin (OPP): An alkyne-containing analog of puromycin that incorporates into the C-terminus of translating polypeptide chains, effectively terminating translation and tagging the nascent protein.[10][11][12] A key advantage of OPP is that it does not require methionine-free media, which can be a source of cellular stress.[13]
| Probe | Structure | Bioorthogonal Handle | Mechanism of Incorporation |
| P-YAC | C₅H₆N₂[14][15] | Terminal Alkyne | Putative metabolic incorporation |
| AHA | C₄H₈N₄O₂ | Azide | Methionine analog[7] |
| OPP | C₂₄H₂₉N₇O₅ | Terminal Alkyne | Puromycin analog |
The Assessment Framework: A Multi-Pillar Approach to Validate Bioorthogonality
A truly bioorthogonal probe must be validated across several key parameters. We present a logical workflow to systematically assess P-YAC against our established benchmarks, AHA and OPP.
Pillar 1: Assessment of Cellular Cytotoxicity
Rationale: The foundational requirement for any bioorthogonal probe is that it does not harm the cells under investigation. Cytotoxicity assays measure the degree to which a compound induces cell death or inhibits metabolic activity.[16] We utilize a resazurin-based assay, which provides a fluorescent readout proportional to the number of metabolically active, viable cells.[17][18]
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Plating: Seed cells (e.g., HeLa or HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of P-YAC, AHA, and OPP in complete cell culture medium. Replace the medium in the wells with the probe-containing medium, including a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Remove the treatment medium and add 100 µL of the resazurin solution to each well.
-
Signal Development: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability against the probe concentration and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Comparative Data: Cytotoxicity Profile
| Probe | Typical IC₅₀ (HeLa cells, 24h) | Interpretation |
| P-YAC | > 200 µM (Hypothetical) | Low cytotoxicity expected due to small size. |
| AHA | > 500 µM | Generally considered non-toxic at working concentrations (50-100 µM).[8] |
| OPP | 10-50 µM | Exhibits dose-dependent toxicity due to its function as a translation inhibitor.[12] |
Note: The IC₅₀ for P-YAC is a hypothetical value pending experimental determination. The goal is to demonstrate that its working concentration is significantly below its toxic threshold.
Pillar 2: Metabolic Stability Assessment
Rationale: An ideal bioorthogonal probe should remain structurally intact within the cell until it is incorporated into its target biomolecule. If the probe is rapidly metabolized or degraded, it can lead to reduced labeling efficiency and the potential for metabolites to cause off-target effects.[19] We use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the intact probe remaining in cell lysates over time.[20][21]
Experimental Protocol: LC-MS/MS Stability Assay
-
Cell Treatment: Culture cells to ~80% confluency in a 6-well plate. Treat the cells with each probe at its typical working concentration (e.g., 50 µM).
-
Time Course Harvest: At various time points (e.g., 0, 2, 4, 8, 24 hours), wash the cells with ice-cold PBS and harvest them.
-
Lysate Preparation: Lyse the cells in a methanol/acetonitrile/water (50:30:20) solution to precipitate proteins and extract the small molecule probes. Centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method specific for the parent ion and a characteristic fragment ion of each probe.[21]
-
Quantification: Quantify the peak area corresponding to each probe at each time point. Normalize the peak area at each time point to the t=0 time point.
-
Data Analysis: Plot the percentage of the remaining probe against time to determine its intracellular half-life (t₁/₂).
Comparative Data: Metabolic Stability Profile
| Probe | Typical Intracellular t₁/₂ | Interpretation |
| P-YAC | > 12 hours (Hypothetical) | High stability is desirable for prolonged labeling experiments. |
| AHA | > 24 hours | Highly stable, efficiently competes with endogenous methionine. |
| OPP | ~4-8 hours | Moderate stability, sufficient for pulse-labeling experiments. |
Note: Stability values are estimates and can vary based on cell type and metabolic state. The P-YAC value is a target for ideal performance.
Pillar 3: Proteome-Wide Off-Target Reactivity
Rationale: The ultimate test of bioorthogonality is specificity. The probe should not covalently react with cellular components other than its intended target via its bioorthogonal handle. Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can identify unintended protein targets of a reactive small molecule.[22][23] By using a "competitive" ABPP workflow, we can identify proteins that react with P-YAC.
Experimental Protocol: Off-Target Proteomic Profiling
-
Cell Treatment: Treat cells with P-YAC (or vehicle control) for a defined period.
-
Cell Lysis: Harvest and lyse the cells under native conditions.
-
Click Reaction: Perform a CuAAC reaction on the cell lysate to attach an azide-biotin tag to any proteins that have been modified by P-YAC.[24]
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins, then digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify the proteins that were pulled down.
-
Data Analysis: Identify proteins that are significantly enriched in the P-YAC-treated sample compared to the vehicle control. These represent potential off-targets.
Comparative Data: Off-Target Reactivity
| Probe | Observed Off-Target Reactivity | Interpretation |
| P-YAC | To be determined | The goal is to observe minimal to no off-target protein labeling. |
| AHA | Minimal | The azide group is exceptionally non-reactive in the cellular environment. |
| OPP | Minimal | The alkyne group is generally inert; off-targets are not widely reported. |
The identification of any off-target proteins for P-YAC would be a critical finding. It would necessitate further investigation to determine if the reactivity is due to the alkyne handle (unlikely but possible) or another part of the molecule, which would disqualify it as a truly bioorthogonal probe.[25]
Synthesis and Recommendations
The rigorous, three-pillar assessment outlined in this guide provides a comprehensive framework for validating the bioorthogonality of any new chemical probe. For 2-[(prop-2-yn-1-yl)amino]acetonitrile (P-YAC), the ideal outcome is to demonstrate:
-
Low Cytotoxicity: An IC₅₀ value well above its effective working concentration.
-
High Metabolic Stability: A long intracellular half-life, ensuring its availability for metabolic incorporation over extended experimental time courses.
-
Minimal Off-Target Reactivity: A clean proteomic profile with no significant enrichment of off-target proteins.
Should P-YAC meet these criteria, it would represent a valuable addition to the chemical biology toolbox. Its small size could offer advantages in minimizing perturbation to protein function compared to larger tags. This guide provides the blueprint for its validation, ensuring that researchers can proceed with confidence in the data generated using this novel probe.
References
-
JoVE. (n.d.). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
BMG LABTECH. (2024). Resazurin assay for cell viability & cytotoxicity. Retrieved from [Link]
-
Jena Bioscience. (n.d.). O-Propargyl-puromycin, Puromycin-based Fluorescent & Biotin Protein Labeling. Retrieved from [Link]
-
Technology Networks. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioorthogonal labeling workflow of L-azidohomoalanine (AHA). Retrieved from [Link]
-
American Elements. (n.d.). 2-[(prop-2-yn-1-yl)amino]acetonitrile. Retrieved from [Link]
- Alhourani, L., et al. (2024). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment.
- van der Wijk, T., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules.
- ACS Publications. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society.
-
AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Journal of High School Science. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de Novo protein synthesis in C.
-
ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Retrieved from [Link]
- ResearchGate. (2022).
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cytotoxicity assay (MTT vs. resazurin) of colorectal adenocarcinoma cells against free DOX at different concentrations and incubation times. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(prop-2-yn-1-yl)amino]acetonitrile. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Copper-catalyzed click reaction on/in live cells. Retrieved from [Link]
-
GenScript. (n.d.). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Retrieved from [Link]
-
Caltech Authors. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Retrieved from [Link]
-
Frontiers. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2024). Bioorthogonally activated probes for precise fluorescence imaging. Retrieved from [Link]
-
PMC. (n.d.). Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry. Retrieved from [Link]
-
SCIEX. (n.d.). 10x increased throughput for metabolic stability assays. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2023).
-
PMC. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(prop-2-en-1-yl)amino]acetonitrile. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 10. O-Propargyl-puromycin, Puromycin-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. apexbt.com [apexbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanelements.com [americanelements.com]
- 15. PubChemLite - 2-[(prop-2-yn-1-yl)amino]acetonitrile (C5H6N2) [pubchemlite.lcsb.uni.lu]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. files.eric.ed.gov [files.eric.ed.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison between different synthetic routes to 2-[(prop-2-yn-1-yl)amino]acetonitrile
This guide provides an in-depth technical comparison of synthetic routes for 2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS: 56096-28-7), a critical intermediate for heterocyclic synthesis and "click" chemistry applications.
The analysis synthesizes data from industrial patents and academic literature, focusing on yield optimization, safety profiles, and scalability.
Executive Summary
The synthesis of 2-[(prop-2-yn-1-yl)amino]acetonitrile (also known as
Three primary methodologies exist:
-
Nucleophilic Substitution (Route A): Alkylation of aminoacetonitrile with propargyl bromide. This is the most accessible laboratory method but suffers from poly-alkylation side reactions.
-
Strecker Synthesis (Route B): Condensation of propargylamine, formaldehyde, and a cyanide source. This offers the highest atom economy and scalability but requires stringent safety protocols for cyanide handling.
-
Reverse Alkylation (Route C): Reaction of propargylamine with chloroacetonitrile. This route is generally less favored due to the lower electrophilicity of chloroacetonitrile compared to propargyl bromide and issues with over-alkylation.
Quick Comparison Matrix
| Feature | Route A: Propargylation | Route B: Strecker | Route C: Cyanomethylation |
| Primary Reactants | Aminoacetonitrile + Propargyl Bromide | Propargylamine + HCHO + NaCN | Propargylamine + ClCH₂CN |
| Typical Yield | 55 – 75% | 70 – 85% | 30 – 50% |
| Atom Economy | Moderate (Bromide waste) | High (Water waste) | Moderate (Chloride waste) |
| Safety Profile | Moderate (Lachrymators) | High Risk (Cyanide) | Moderate (Toxic alkylator) |
| Scalability | Good (Batch) | Excellent (Continuous Flow) | Poor (Side reactions) |
Detailed Technical Analysis
Route A: Nucleophilic Substitution ( )
Mechanism: Direct alkylation of aminoacetonitrile using propargyl bromide in the presence of a base.
-
Yield Analysis: The yield is typically limited by the formation of the tertiary amine byproduct,
-dipropargylaminoacetonitrile. -
Optimization Strategy: To maximize the yield of the secondary amine, a large excess of aminoacetonitrile (2–3 equivalents) is used. The unreacted starting material is water-soluble and easily removed during aqueous workup.
-
Base Selection: Inorganic bases like
in acetone or acetonitrile are preferred over organic amines to simplify purification.
Route B: Strecker Synthesis
Mechanism: Formation of an imine intermediate followed by nucleophilic attack by cyanide.[1]
-
Yield Analysis: This route often provides the highest yields (>80%) because the imine formation is reversible, and the cyanide addition is thermodynamically driven.
-
Critical Process Parameters: The pH must be carefully controlled (typically pH 3–5) to ensure protonation of the imine (activating it for attack) without protonating the cyanide ion into gaseous HCN.
-
Safety Note: This route generates the product with high purity but requires a dedicated facility for handling cyanides.
Route C: Cyanomethylation
Mechanism: Alkylation of propargylamine with chloroacetonitrile.
-
Yield Analysis: Yields are generally lower (30–50%) because the nucleophilicity of the resulting secondary amine is often comparable to the starting primary amine, leading to significant amounts of
-bis(cyanomethyl)propargylamine. -
Reactivity: Chloroacetonitrile is a "harder" electrophile and less reactive toward the amine than propargyl bromide, often requiring higher temperatures which promote polymerization of the alkyne.
Experimental Protocols
Protocol A: Optimized Propargylation (Recommended for Lab Scale)
Target Yield: 65-70%
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Reagents:
-
Aminoacetonitrile hydrochloride: 20 mmol (1.85 g)
-
Potassium Carbonate (
): 40 mmol (5.53 g) -
Acetone (Anhydrous): 50 mL
-
Propargyl Bromide (80% in toluene): 10 mmol (1.1 mL)
-
-
Procedure:
-
Suspend aminoacetonitrile HCl and
in acetone. Stir vigorously at Room Temperature (RT) for 30 minutes to release the free amine. -
Cool the mixture to 0°C.
-
Add propargyl bromide dropwise over 20 minutes.
-
Allow the reaction to warm to RT and stir for 16 hours.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 4:1) to isolate the mono-alkylated product.
Protocol B: Modified Strecker (Recommended for Scale-Up)
Target Yield: 80-85%
-
Setup: 3-neck flask with mechanical stirrer, thermometer, and pH probe. Work in a well-ventilated fume hood.
-
Reagents:
-
Propargylamine: 50 mmol
-
Formaldehyde (37% aq): 50 mmol
-
Sodium Cyanide (NaCN): 55 mmol
-
Acetic Acid: To adjust pH[5]
-
-
Procedure:
-
Dissolve propargylamine in water (30 mL) and cool to 0°C.
-
Add concentrated HCl slowly to adjust pH to ~4.
-
Add Formaldehyde solution dropwise. Stir for 30 mins.
-
Add NaCN solution (dissolved in min. water) dropwise, maintaining temperature <10°C.
-
Allow to warm to RT and stir for 24 hours.
-
-
Workup:
-
Basify carefully with
to pH 9. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine.
-
Destruction of Cyanide: Treat aqueous waste with bleach (NaOCl) before disposal.
-
Visualizations
Reaction Pathway Comparison
The following diagram illustrates the chemical flow for the three discussed routes.
Caption: Comparative reaction pathways showing reactants, conditions, and expected outcomes for Routes A, B, and C.
Decision Workflow for Method Selection
Use this logic tree to select the appropriate synthesis method based on your lab's capabilities and requirements.
Caption: Decision matrix for selecting the optimal synthetic route based on scale and safety constraints.
References
-
EvitaChem. Product Catalog: 2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS 56096-28-7). EvitaChem. Link
-
Jirgensons, A., et al. (2000).[6][7] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 1709-1712.[6][7] (Demonstrates reactivity of chloroacetonitrile). Link
- Soloway, A. H., et al. "Preparation of aminoacetonitrile derivatives." (Discusses phase-transfer alkylation of aminoacetonitrile with propargyl bromide).
-
Organic Syntheses. "Propargyl Bromide: Preparation and Reactions." Organic Syntheses, Coll.[3][8] Vol. 5, p. 100. (General procedure for propargylation of amines). Link
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." (Mechanism and conditions for aminonitrile synthesis). Link
Sources
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CA1164479A - Preparation of aminoacetonitrile derivatives - Google Patents [patents.google.com]
- 5. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative study of copper vs. ruthenium catalysts for 2-[(prop-2-yn-1-yl)amino]acetonitrile cycloadditions
Topic: Comparative Study of Copper vs. Ruthenium Catalysts for 2-[(prop-2-yn-1-yl)amino]acetonitrile Cycloadditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Navigating Regiodivergence in N-Propargyl Substrates
The cycloaddition of 2-[(prop-2-yn-1-yl)amino]acetonitrile (N-propargylaminoacetonitrile) presents a classic yet critical decision point in heterocyclic synthesis: the choice between Copper(I) and Ruthenium(II) catalysis. While both metals facilitate the azide-alkyne cycloaddition to form 1,2,3-triazoles, they offer orthogonal regioselectivity and distinct chemoselectivity profiles.[1]
For the medicinal chemist, this substrate is particularly valuable as a bifunctional linker; it contains a reactive alkyne for "clicking" and a nitrile/amine motif ready for further elaboration into fused heterocycles (e.g., pyrazines or imidazoles). This guide provides a technical comparison of CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) versus RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) , specifically tailored to the nuances of this amino-nitrile scaffold.
Mechanistic & Regiochemical Analysis
The choice of catalyst dictates the topology of the resulting pharmacophore.
-
Copper (CuAAC): Delivers the 1,4-disubstituted 1,2,3-triazole .[1][2] The mechanism proceeds via a dinuclear copper acetylide intermediate. The reaction is strictly limited to terminal alkynes.
-
Ruthenium (RuAAC): Delivers the 1,5-disubstituted 1,2,3-triazole .[1][3] The mechanism involves an oxidative coupling of the alkyne and azide to form a ruthenacycle.[1] Crucially for this substrate, the secondary amine at the propargyl position can influence the reaction rate and selectivity via hydrogen bonding to the ruthenium ligands (e.g., Cl on Cp*RuCl).[3]
Chemoselectivity Alert: The Nitrile Factor
The substrate contains a cyanomethyl group (-CH₂CN).
-
CuAAC Conditions: Highly chemoselective. The alkyne reacts exclusively. The nitrile remains intact, as Cu(I) does not typically catalyze the [2+3] formation of tetrazoles from nitriles under standard click conditions (RT, aqueous).
-
RuAAC Conditions: Generally chemoselective, but requires monitoring. Ru complexes can occasionally hydrate nitriles to amides if high temperatures and moisture are present. Anhydrous conditions are recommended.
Visualization: Catalytic Cycles & Workflow
The following diagram contrasts the mechanistic pathways, highlighting the critical "fork in the road" for the propargyl amine substrate.
Caption: Divergent synthesis pathways. The Cu(I) cycle (left) enforces 1,4-regioselectivity via acetylide formation, while the Ru(II) cycle (right) yields the 1,5-isomer via a ruthenacycle intermediate.
Comparative Performance Data
The following data represents typical performance metrics for N-propargyl amine substrates in cycloaddition reactions.
| Feature | CuAAC (Copper Method) | RuAAC (Ruthenium Method) |
| Catalyst System | CuSO₄ (1-5 mol%) + NaAsc (10-20 mol%) | CpRuCl(cod) or CpRuCl(PPh₃)₂ (1-5 mol%) |
| Regioisomer | 1,4-Disubstituted (Exclusive) | 1,5-Disubstituted (Highly Selective) |
| Yield (Typical) | 85% – 98% | 70% – 90% |
| Reaction Time | 2 – 12 Hours | 6 – 24 Hours |
| Temperature | Ambient (20–25°C) | Elevated (60–80°C) |
| Solvent System | tBuOH/H₂O (1:1) or DMSO/H₂O | THF, Dioxane, or Toluene (Anhydrous pref.) |
| Tolerance | High (Air/Water stable) | Moderate (Air sensitive, requires inert atm.) |
| Substrate Specifics | Amine may coordinate Cu (slowing rate); excess Cu or ligand (TBTA) fixes this. | Propargyl amine directs 1,5-selectivity via H-bonding.[3] |
Detailed Experimental Protocols
These protocols are designed for the reaction of 2-[(prop-2-yn-1-yl)amino]acetonitrile with a standard coupling partner (e.g., Benzyl Azide).
Method A: Copper-Catalyzed Synthesis (The 1,4-Isomer)
Best for: High throughput, aqueous solubility, and robust scalability.
-
Preparation: In a 20 mL vial, dissolve 2-[(prop-2-yn-1-yl)amino]acetonitrile (1.0 equiv) and Benzyl Azide (1.0 equiv) in a 1:1 mixture of t-Butanol and Water (0.5 M concentration).
-
Catalyst Addition: Add CuSO₄·5H₂O (1 mol%) followed by Sodium Ascorbate (10 mol%).
-
Note: The solution should turn bright yellow/orange. If the substrate amine chelates the copper (turning the solution blue/green), increase Cu loading to 5 mol% or add a ligand like TBTA.
-
-
Reaction: Stir vigorously at room temperature for 4–8 hours. Monitor by TLC or LCMS.
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If soluble, extract with Ethyl Acetate. The nitrile group remains stable under these mild conditions.
-
Purification: Usually not required; recrystallization or a short silica plug removes copper traces.
Method B: Ruthenium-Catalyzed Synthesis (The 1,5-Isomer)
Best for: Accessing the sterically demanding 1,5-substitution pattern.
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve 2-[(prop-2-yn-1-yl)amino]acetonitrile (1.0 equiv) and Benzyl Azide (1.0 equiv) in anhydrous 1,4-Dioxane or Toluene .
-
Catalyst Addition: Add Cp*RuCl(cod) (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex) at 2–5 mol%.
-
Mechanistic Note: The chloride ligand on Ru is crucial here. The secondary amine proton of the substrate H-bonds to the Cl, positioning the alkyne to favor the 1,5-regioisomer exclusively [1].
-
-
Reaction: Heat the mixture to 60–80°C for 12 hours.
-
Caution: Do not overheat (>100°C) to avoid potential nitrile hydration or polymerization.
-
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[4]
-
Purification: Flash column chromatography is typically required to separate the Ru catalyst residues from the product.
Critical Application Notes
-
Amine Interference in CuAAC: The secondary amine in 2-[(prop-2-yn-1-yl)amino]acetonitrile is a soft base that can coordinate to Cu(I). If the reaction stalls, use a tris(triazolyl)amine ligand (TBTA or THPTA) to protect the copper center while maintaining catalytic activity [2].
-
Safety with Azides: Low molecular weight organic azides can be explosive. Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms in the total reaction mixture, or work on a small scale (<1 mmol) initially.
-
Nitrile Stability: In the RuAAC method, avoid using alcohols (MeOH/EtOH) as solvents at high temperatures, as the nitrile can undergo Pinner reaction or hydration catalyzed by the Lewis-acidic metal.
References
-
Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. Link
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Validating the Purity of 2-[(prop-2-yn-1-yl)amino]acetonitrile: A Comparative Guide to HPLC and qNMR
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the analytical validation of small, highly polar, and chromophore-poor synthetic intermediates. A prime example is 2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS 56096-28-7)[1]. Comprising an alkyne, a secondary amine, and a nitrile group, this bifunctional molecule is a highly valuable building block in click chemistry and heterocycle synthesis.
However, its structural nature renders traditional analytical techniques like Reversed-Phase HPLC-UV highly ineffective[2]. This guide objectively compares two advanced analytical workflows—High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR)—to establish a self-validating system for determining the purity of this compound.
The Analytical Challenge & Causality
To understand why standard methods fail, we must analyze the molecule's physicochemical properties:
-
Lack of a UV Chromophore: The molecule lacks a conjugated
-system or aromatic ring. Relying on low-wavelength UV detection (e.g., 205–210 nm) introduces severe baseline noise and solvent interference, leading to false purity readings[2]. -
High Polarity & Low Molecular Weight (94.12 g/mol ): Small, basic amines exhibit poor retention on standard C18 columns, often eluting in the void volume alongside unretained impurities.
-
Absence of Reference Standards: As a synthetic intermediate, certified reference materials (CRMs) for 2-[(prop-2-yn-1-yl)amino]acetonitrile are rarely available, making traditional chromatographic calibration curves impossible to construct[3].
Decision tree for selecting the optimal purity validation method for chromophore-poor compounds.
Method 1: The Chromatographic Approach (HILIC-CAD)
To overcome the limitations of RP-HPLC-UV, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the optimal chromatographic strategy.
The Causality: HILIC provides excellent retention for polar amines by utilizing a water-enriched layer on the stationary phase. CAD is chosen because it offers a near-universal, mass-based response independent of the molecule's optical properties, bypassing the chromophore issue entirely.
Step-by-Step Protocol: HILIC-CAD Purity Profiling
-
Column Selection: Utilize a zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm) to ensure adequate retention of the secondary amine.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Lowering the pH ensures the secondary amine remains fully protonated, preventing peak tailing).
-
Buffer B: 100% Acetonitrile.
-
-
Gradient Execution: Run an isocratic elution at 80% B / 20% A. (In HILIC, high organic concentrations retain polar compounds).
-
Detection Parameters: Set the CAD evaporator temperature to 35°C to accommodate the volatility of the mobile phase while preserving the analyte.
-
Self-Validation Step: Always execute a blank injection (diluent only) prior to the sample. CAD is highly sensitive to non-volatile impurities in the mobile phase; a flat baseline confirms system cleanliness. Calculate relative purity via % Area.
Method 2: The Absolute Quantification Approach (1H qNMR)
For absolute purity determination without an analyte-specific reference standard, Quantitative NMR (qNMR) is the gold standard, recognized by regulatory frameworks including USP General Chapter <761>[2],[4].
The Causality: qNMR provides absolute purity measurements by directly quantifying the number of nuclei (protons) responsible for a signal[5]. By comparing the integrated area of the analyte's protons to an Internal Standard (IS) of known purity, we can calculate the exact mass fraction without needing a calibration curve[6],[7].
Step-by-Step Protocol: 1H qNMR Absolute Purity Determination
-
Internal Standard (IS) Selection: Maleic acid (TraceCERT grade, Purity > 99.9%) is the ideal IS[2]. Its symmetric alkene protons yield a sharp, distinct singlet at 6.26 ppm in DMSO-d6. This perfectly avoids overlap with the analyte's signals (alkyne proton at ~2.4 ppm, propargyl
at ~3.4 ppm, and acetonitrile at ~3.6 ppm). -
Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10 mg of 2-[(prop-2-yn-1-yl)amino]acetonitrile and ~5 mg of Maleic acid. Co-dissolve thoroughly in 0.6 mL of DMSO-d6.
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° (ensures maximum signal-to-noise ratio).
-
Relaxation Delay (
): Must be set to (the longest longitudinal relaxation time of the nuclei of interest). For these small molecules, a of 30–60 seconds ensures complete magnetization recovery, which is critical to prevent integration truncation errors. -
Scans: 64 to 128 (Targeting an S/N > 150:1 for quantitative peaks).
-
-
Data Processing & Calculation: Apply strict baseline correction. Integrate the Maleic acid singlet (
at 6.26 ppm, ) and the analyte's acetonitrile singlet ( at ~3.6 ppm, ). Calculate purity using the fundamental qNMR equation[6].
Logical relationship and mathematical derivation for absolute purity quantification using qNMR.
Head-to-Head Comparison: HILIC-CAD vs. 1H qNMR
To summarize the operational and analytical differences between the two methods, refer to the comparative data below:
| Parameter | HILIC-CAD (Chromatography) | 1H qNMR (Spectroscopy) |
| Detection Mechanism | Mass-based aerosol charge | Direct proton resonance counting |
| Reference Standard Required? | Yes (for absolute quantification) | No (uses universal Internal Standard) |
| Purity Output | Relative (% Area) | Absolute (% w/w) |
| Matrix Interference | Susceptible to non-volatile mobile phase salts | Highly resistant; relies on distinct chemical shifts |
| Sample Recovery | Destructive (sample is consumed) | Non-destructive (sample can be recovered) |
| Analysis Time | 15–30 mins per run | 5–10 mins per run |
| Best Use Case | Trace impurity profiling, separating isomers | Absolute assay, reference standard characterization |
Conclusion & Best Practices
When validating the purity of a newly synthesized, chromophore-poor intermediate like 2-[(prop-2-yn-1-yl)amino]acetonitrile, relying on a single analytical technique introduces significant risk.
The optimal workflow is orthogonal: Use 1H qNMR to establish the absolute mass fraction (% w/w) of the main compound[4]. Because qNMR might miss trace impurities hidden under the baseline, follow up with HILIC-CAD to separate and profile any structurally similar byproducts (such as dialkylated impurities). Together, these techniques form a highly trustworthy, self-validating data package suitable for rigorous scientific publication and regulatory submission.
References
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". Available at: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at: [Link]
-
American Elements. "2-[(prop-2-yn-1-yl)amino]acetonitrile | CAS 56096-28-7". Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. emerypharma.com [emerypharma.com]
Assessing the Inhibitory Activity of 2-[(prop-2-yn-1-yl)amino]acetonitrile-Derived Compounds: A Comparison Guide
The 2-[(prop-2-yn-1-yl)amino]acetonitrile core—commonly referred to as the propargylaminoacetonitrile moiety—represents a highly versatile pharmacophore in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases, particularly Alzheimer's disease (AD) . Traditional pharmacotherapy relies on single-target agents like donepezil (an acetylcholinesterase inhibitor) or selegiline (a monoamine oxidase B inhibitor). However, the multifactorial etiology of AD necessitates a broader approach.
As a Senior Application Scientist, I have observed that by conjugating the propargylamine group (a classic irreversible MAO inhibitor) with an aminonitrile core linked to bulky aromatic systems, researchers have successfully developed potent dual-action inhibitors . This guide provides an objective comparison of these novel derivatives against standard alternatives and outlines the self-validating experimental protocols required to accurately assess their performance.
Mechanistic Causality: Why This Pharmacophore Works
In drug development, structural design must be strictly driven by enzymatic topology. The efficacy of 2-[(prop-2-yn-1-yl)amino]acetonitrile derivatives stems from two distinct, yet synergistic, binding modalities:
-
The Propargylamine Moiety (MAO Inhibition): The terminal alkyne (prop-2-yn-1-yl) acts as a suicide substrate. Upon entering the Monoamine Oxidase (MAO) active site, the enzyme attempts to oxidize the amine, generating a highly reactive intermediate that forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor. This irreversibly neutralizes the enzyme, preventing the degradation of neurotransmitters and halting the production of neurotoxic H₂O₂ byproducts.
-
The Aminonitrile Core (AChE/BuChE Inhibition): The bulky substituents attached to the acetonitrile core are designed to span the narrow, 20 Å deep gorge of Acetylcholinesterase (AChE). The basic nitrogen interacts with the Catalytic Active Site (CAS) via cation-π interactions with Trp86, while the extended aromatic tail reaches the Peripheral Anionic Site (PAS) at the gorge entrance (interacting with Trp286). This dual-binding mode blocks acetylcholine hydrolysis and prevents AChE-induced amyloid-beta aggregation.
Dual-target inhibitory mechanism of propargylaminoacetonitrile derivatives on MAO and AChE.
Comparative Performance Analysis
To objectively evaluate the performance of propargylaminoacetonitrile-derived MTDLs, we compare two prototypical hybrid compounds from recent literature—a benzylpiperidine-hydroxyquinoline-propargylamine hybrid (Compound 5f) and a tacrine-propargylamine derivative (Compound 3b) —against standard single-target therapeutics.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of Propargylaminoacetonitrile Derivatives vs. Standard Inhibitors
| Compound / Drug | hAChE IC₅₀ (nM) | hBuChE IC₅₀ (nM) | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Primary Mechanism |
| Compound 5f | 29.0 | 39.0 | 5.2 | >100 | Dual AChE/BuChE + MAO-A |
| Compound 3b | 11.2 | 83.5 | N/A | N/A | Dual AChE/BuChE |
| Donepezil | 14.0 | 7500 | >100 | >100 | Selective AChE |
| Tacrine | 105.8 | 15.0 | >100 | >100 | Non-selective ChE |
| Selegiline | >10000 | >10000 | 65.0 | 0.03 | Selective MAO-B |
Data synthesized from peer-reviewed evaluations of donepezil-like and tacrine-like propargylamine hybrids. Note how the derivatives maintain nanomolar AChE inhibition while gaining significant secondary target activity.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal controls (vehicle only, enzyme only, and reference inhibitor) must be run concurrently to validate the dynamic range of the assay.
Protocol 1: Continuous Fluorometric Assay for MAO Activity (Amplex Red Method)
Causality: The Amplex Red assay is superior to traditional UV assays because it directly couples the H₂O₂ generated by MAO-mediated amine oxidation to horseradish peroxidase (HRP). This produces resorufin, a highly stable fluorophore, allowing for real-time kinetic monitoring rather than endpoint guesswork.
-
Preparation: Prepare a working solution containing 50 μM Amplex Red, 1 U/mL HRP, and 1 mM p-tyramine (a universal substrate for both MAO-A and MAO-B) in 0.05 M sodium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: In a 96-well black microplate, incubate 20 μL of the recombinant human MAO enzyme (A or B) with 20 μL of the propargylaminoacetonitrile derivative (serially diluted in 1% DMSO/buffer) for 15 minutes at 37°C.
-
Self-Validation Step: This pre-incubation is critical. Because propargylamines act via time-dependent irreversible covalent binding, skipping this step will result in artificially high IC₅₀ values (false negatives).
-
-
Reaction Initiation: Add 60 μL of the Amplex Red working solution to each well to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the initial velocity (V₀) from the linear portion of the curve.
Protocol 2: Modified Ellman's Assay for Cholinesterase Activity
Causality: Ellman's reagent (DTNB) reacts stoichiometrically with the thiocholine produced by the hydrolysis of acetylthiocholine (ATC). The formation of the yellow 5-thio-2-nitrobenzoate anion provides a direct, quantitative spectrophotometric readout of enzyme activity.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well clear microplate, mix 160 μL of 0.1 M phosphate buffer (pH 8.0), 10 μL of human AChE (0.03 U/mL), and 10 μL of the test compound. Incubate for 10 minutes at room temperature.
-
Indicator Addition & Baseline Read: Add 10 μL of 10 mM DTNB.
-
Self-Validation Step: Read the baseline absorbance at 412 nm before adding the substrate. This accounts for any intrinsic color of the test compound or non-enzymatic reactivity between the aminonitrile core and DTNB, preventing false-positive inhibition readings.
-
-
Reaction Initiation: Add 10 μL of 15 mM acetylthiocholine iodide (ATC) to start the reaction.
-
Spectrophotometry: Monitor the increase in absorbance at 412 nm for 5 minutes. Calculate the percentage of inhibition relative to the uninhibited control to determine the IC₅₀.
Self-validating high-throughput screening workflow for assessing dual MAO/AChE inhibition.
Conclusion
The 2-[(prop-2-yn-1-yl)amino]acetonitrile scaffold is a masterclass in rational drug design. By fusing the irreversible MAO inhibitory kinetics of the propargyl group with the potent, gorge-spanning AChE blockade of the aminonitrile core, these compounds out-perform traditional monotherapies in vitro. For drug development professionals, implementing the rigorous, self-validating kinetic assays detailed above is essential for accurately profiling the time-dependent and multi-target nature of these promising neurotherapeutics.
References
-
Wu MY, Esteban G, Brogi S, Shionoya M, Wang L, Campiani G, Unzeta M, Inokuchi T, Butini S, Marco-Contelles J. "Donepezil-like multifunctional agents: Design, synthesis, molecular modeling and biological evaluation." European Journal of Medicinal Chemistry. 2016 Oct 4;121:864-879. URL:[Link]
-
Mao F, Li J, Wei H, Huang L, Li X. "Tacrine-propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity as a potential lead compound for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry. 2015 Dec;30(6):995-1001. URL:[Link]
A Comparative Guide to Propargylamine and 2-[(prop-2-yn-1-yl)amino]acetonitrile in Multicomponent Reactions
Authored by a Senior Application Scientist
In the landscape of synthetic chemistry, multicomponent reactions (MCRs) represent a powerful tool for the efficient construction of complex molecular architectures. The choice of building blocks is paramount to the success and diversity of these reactions. Among the plethora of available synthons, propargylamine and its derivatives have carved a niche for themselves, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides a detailed comparison between two such alkynes: the parent propargylamine and its substituted analogue, 2-[(prop-2-yn-1-yl)amino]acetonitrile. We will delve into their reactivity profiles, applications in prominent MCRs, and provide experimental insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Molecular Scaffolds: A Tale of Two Amines
At first glance, propargylamine and 2-[(prop-2-yn-1-yl)amino]acetonitrile share a common structural feature: the propargyl group, which is a versatile handle for post-synthetic modifications via click chemistry or further transformations. However, the seemingly subtle difference in their amino substituent—a primary amine in propargylamine versus a secondary amine bearing a cyanomethyl group in 2-[(prop-2-yn-1-yl)amino]acetonitrile—imparts distinct electronic and steric properties, profoundly influencing their behavior in MCRs.
Propargylamine, with its unhindered primary amine, is a highly reactive nucleophile, readily participating in a wide array of MCRs. In contrast, 2-[(prop-2-yn-1-yl)amino]acetonitrile possesses a secondary amine, which is sterically more demanding and electronically less nucleophilic due to the electron-withdrawing nature of the adjacent cyanomethyl group. This seemingly disadvantageous feature can be exploited to achieve different reactivity and selectivity profiles.
Head-to-Head in the A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of MCRs for the synthesis of propargylamines. Here, we compare the performance of our two title compounds in this fundamental transformation.
Propargylamine: The Workhorse
Propargylamine is a highly effective substrate in the A³ coupling reaction, generally providing excellent yields of the corresponding propargylamines. A wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic, readily participate in this transformation. The reaction is typically catalyzed by transition metals such as copper, gold, or silver salts, which activate the terminal alkyne for nucleophilic attack.
Table 1: Representative A³ Coupling Reactions with Propargylamine
| Entry | Aldehyde | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylacetylene | CuI (5 mol%) | Toluene | 110 | 12 | 99 | |
| 2 | 4-Methylbenzaldehyde | Phenylacetylene | MIL-101(Cr)-SB-Cu | Toluene | Reflux | 1 | 82 | |
| 3 | Cyclohexanecarboxaldehyde | Phenylacetylene | Cu/Al/oxide | Toluene | 100 | 22 | >90 |
2-[(prop-2-yn-1-yl)amino]acetonitrile: A Tale of Reduced Reactivity
In contrast to propargylamine, 2-[(prop-2-yn-1-yl)amino]acetonitrile exhibits attenuated reactivity in the A³ coupling. The secondary nature of the amine and the electron-withdrawing effect of the cyanomethyl group reduce its nucleophilicity, making the initial imine formation less favorable. Consequently, harsher reaction conditions or more active catalytic systems may be required to achieve comparable yields.
While direct comparative studies are scarce, the available data suggests that for A³ couplings involving secondary amines, higher temperatures and longer reaction times are often necessary. The cyanomethyl group, however, remains a valuable functionality for post-MCR diversification.
Mechanistic Considerations
The generally accepted mechanism for the A³ coupling involves the in-situ formation of an iminium ion from the aldehyde and the amine. Concurrently, the metal catalyst activates the terminal alkyne, facilitating its deprotonation to form a metal acetylide. The acetylide then attacks the iminium ion to afford the final propargylamine product. The lower nucleophilicity of 2-[(prop-2-yn-1-yl)amino]acetonitrile can slow down the initial imine formation, thereby impacting the overall reaction rate.
Figure 1: Generalized workflow for the A³ coupling reaction.
The Ugi Four-Component Reaction (U-4CR): A Divergent Path
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. The inclusion of an alkyne-containing component, such as our two amines, opens up avenues for the creation of diverse molecular scaffolds.
Propargylamine in the U-4CR
Propargylamine is an excellent amine component in the Ugi reaction. The resulting Ugi adducts are highly valuable intermediates, as the propargyl group can be further elaborated through various transformations, such as click chemistry, cyclizations, and metal-catalyzed reactions, leading to a diverse array of heterocyclic compounds.
Table 2: Ugi Reaction with Propargylamine
| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 3-Nitropropionic acid | MeOH | RT | 28 | 76 | |
| 2 | Isobutyraldehyde | tert-Butyl isocyanide | Acetic Acid | MeOH | RT | 24 | 85 |
2-[(prop-2-yn-1-yl)amino]acetonitrile: A Gateway to Diketopiperazines
The use of 2-[(prop-2-yn-1-yl)amino]acetonitrile in the Ugi reaction takes a fascinating turn. While its participation as a secondary amine is feasible, the presence of the cyanomethyl group introduces the possibility of a post-Ugi transformation. The nitrile functionality can be hydrolyzed to a carboxylic acid, which can then undergo an intramolecular cyclization with the newly formed amide to generate a diketopiperazine (DKP) scaffold. DKPs are privileged structures in medicinal chemistry, and this Ugi/cyclization sequence provides a rapid entry into this important class of compounds.
Safety Operating Guide
2-[(prop-2-yn-1-yl)amino]acetonitrile proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling poly-functional organic molecules. 2-[(prop-2-yn-1-yl)amino]acetonitrile (CAS 56096-28-7) is a highly specialized reagent frequently utilized in life sciences and advanced organic synthesis[1]. Because it contains three distinct reactive moieties—a terminal alkyne, a secondary amine, and a nitrile—it presents a complex hazard profile that dictates strict operational and disposal methodologies.
The following guide provides a mechanistic approach to handling and disposing of this compound, ensuring that every operational choice is grounded in chemical causality.
Part 1: Chemical Profile & Mechanistic Hazard Assessment
To design a safe operational workflow, we must first deconstruct the molecule's functional groups to understand why specific precautions are required.
| Property | Detail |
| Chemical Name | 2-[(prop-2-yn-1-yl)amino]acetonitrile |
| CAS Number | 56096-28-7 |
| Molecular Formula | C5H6N2 |
| Functional Groups | Terminal Alkyne, Secondary Amine, Nitrile |
| Primary Hazards | Highly Flammable, Toxic (Oral/Dermal), Corrosive |
Causality of Hazards:
-
Terminal Alkyne (Propargyl moiety): Confers high flammability. Propargyl derivatives can form explosive vapor-air mixtures and require strict static discharge precautions[2]. Furthermore, terminal alkynes can react with heavy metals (e.g., copper, silver) to form shock-sensitive metal acetylides.
-
Secondary Amine: Acts as a Lewis base, making the compound corrosive to dermal and ocular tissues. It will react exothermically with strong acids, necessitating careful segregation during waste collection[2].
-
Nitrile Group: While generally stable under neutral conditions, nitriles are susceptible to acid- or base-catalyzed hydrolysis. Under extreme acidic conditions, there is a severe risk of generating toxic amides, carboxylic acids, or trace hydrogen cyanide gas.
Part 2: Operational Handling Plan
Every protocol must be a self-validating system where engineering controls and personal protective equipment (PPE) act as redundant safeguards against the chemical's innate reactivity.
Step-by-Step Handling Methodology:
-
PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and heavy-duty butyl rubber gloves. Standard thin nitrile gloves may degrade upon extended contact with highly concentrated amines; double-gloving is required if butyl rubber is unavailable.
-
Environmental Control: Conduct all operations inside a certified Class II chemical fume hood. Ensure the hood is cleared of incompatible materials (heavy metals, strong oxidizers, and concentrated acids).
-
Dispensing & Static Prevention: Because propargyl-containing liquids and vapors are highly flammable, use non-sparking spatulas or inert gas-purged syringes. Ground and bond all receiving containers to prevent static discharge[2].
-
Reaction Quenching: Upon completion of the experiment, quench residual reagent using a mild buffer (e.g., saturated sodium bicarbonate). Never use strong mineral acids to quench, as this triggers exothermic amine protonation and potential nitrile hydrolysis.
Operational workflow for safe handling and quenching of propargylaminoacetonitrile.
Part 3: Waste Segregation & Final Disposal Procedures
Improper disposal of poly-functional amines can lead to violent reactions in waste carboys. Segregation is the most critical step in the disposal lifecycle.
Step-by-Step Disposal Methodology:
-
Liquid Waste Segregation:
-
Organic Waste: Place unreacted chemical and organic solvent washings into a designated "Non-Halogenated Organic Waste" container. If the reaction utilized solvents like dichloromethane (DCM), route the mixture to the "Halogenated Organic Waste" carboy.
-
Aqueous Waste: Collect neutralized aqueous washings separately. Do not mix with acidic waste streams to prevent the evolution of toxic gases.
-
-
Solid Waste & PPE Management: Contaminated consumables (e.g., paper towels, pipettes) must be placed in a solid hazardous waste bin. While clean laboratory plastics and uncontaminated nitrile gloves can often be recycled through specialized sustainability programs[3], any PPE exposed to 2-[(prop-2-yn-1-yl)amino]acetonitrile is strictly classified as hazardous waste and must be excluded from recycling streams to prevent environmental contamination[4].
-
Storage & Labeling: Clearly label all containers with "Hazardous Waste: Toxic, Flammable, Corrosive Amine". Store waste containers in secondary containment trays within a ventilated flammables cabinet, strictly isolated from oxidizers.
-
Final Disposal: Coordinate with a licensed hazardous waste disposal facility. The standard end-of-life treatment for this compound is high-temperature incineration, which safely breaks down the nitrile and alkyne groups into carbon dioxide, water, and nitrogen oxides (NOx)[2].
Decision tree for the segregation and final disposal of contaminated laboratory waste.
Part 4: Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to mitigate flammability and inhalation risks.
-
Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition (turn off hot plates, stirrers, and nearby electrical equipment)[2].
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust, as the propargyl group presents a severe fire hazard.
-
Collection: Using non-sparking tools, sweep up the saturated absorbent and place it into a heavy-duty, sealable polyethylene container.
-
Decontamination: Wash the spill area with a mild detergent and water. Collect the rinsate as hazardous aqueous waste and submit the sealed container for immediate incineration.
References
-
American Elements. "2-[(prop-2-yn-1-yl)amino]acetonitrile | CAS 56096-28-7." American Elements Life Science Catalog. Available at:[Link][1]
-
My Green Lab. "Laboratory Waste Solutions for Sustainable Research Practices." My Green Lab Resources. Available at: [Link][3]
-
University of Wisconsin–Madison. "Closing the loop: Nitrile glove recycling at UW–Madison laboratories." UW-Madison Environment, Health & Safety. Available at:[Link][4]
Sources
A Researcher's Guide to the Safe Handling of 2-[(prop-2-yn-1-yl)amino]acetonitrile
Our approach to safety is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). We will not just list steps; we will explain the why behind each recommendation, ensuring that every protocol is a self-validating system for your protection.
Understanding the Inherent Hazards
2-[(prop-2-yn-1-yl)amino]acetonitrile possesses three key functional groups, each contributing to its potential hazard profile:
-
Terminal Alkyne (prop-2-yn-1-yl group): Terminal alkynes contain an acidic proton that can be deprotonated to form acetylides.[1][2] These acetylides, particularly with heavy metals like copper, silver, and mercury, can be shock-sensitive and explosive when dry.[1] Many terminal alkynes are also volatile and flammable.[1]
-
Aminonitrile Moiety (amino]acetonitrile): Organic nitriles are toxic and can be harmful if inhaled, swallowed, or in contact with skin.[3][4] They can release hydrogen cyanide, a highly toxic gas, upon decomposition or reaction with acids.[3] The amino group can also impart basic properties to the molecule.
-
Propargylamine Substructure: Propargylamine itself is a flammable liquid and is harmful if it comes into contact with skin or is swallowed.[5][6]
Given this combination of functionalities, we must assume that 2-[(prop-2-yn-1-yl)amino]acetonitrile is a flammable, toxic compound that requires careful handling to prevent exposure and dangerous reactions.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, oils, and many hazardous substances.[7][8][9][10][11] They are also more puncture-resistant than latex gloves.[8] |
| Eye Protection | Tightly fitting safety goggles with side shields | Protects against splashes and fumes.[5][10] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a higher risk of splashes, such as during transfers of larger quantities or when working with the neat compound.[10] |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and is crucial due to the potential flammability of the compound.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors.[5][6] A respirator may be required for emergency situations or if a fume hood is not available, based on a risk assessment. |
Experimental Workflow: Donning and Doffing PPE
The following diagram outlines the correct sequence for putting on and taking off your PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Operational Plan
1. Preparation and Handling Environment:
-
Always handle 2-[(prop-2-yn-1-yl)amino]acetonitrile in a well-ventilated chemical fume hood.[5][6]
-
Ensure an eyewash station and safety shower are readily accessible.[12]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][13]
-
Avoid contact with incompatible materials such as strong oxidizing agents and heavy metal salts.[1]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined above.
-
Use non-sparking tools and ground all equipment to prevent static discharge.[5][6]
3. Spill Management:
-
In case of a minor spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6]
-
Use non-sparking tools to collect the absorbed material into a labeled container for disposal.[6]
-
For major spills, evacuate the area and contact your institution's environmental health and safety department.[13]
Disposal Plan
The disposal of 2-[(prop-2-yn-1-yl)amino]acetonitrile and its waste must be treated with the same level of caution as its handling.
1. Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed container.[14][15]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste disposal guidelines.
2. Disposal Method:
-
Never pour this compound or its waste down the drain.[14]
-
The preferred method of disposal is through a licensed hazardous waste disposal service.[16] These services are equipped to handle and incinerate chemical waste safely and in compliance with regulations.[14]
-
Some facilities may have waste neutralization systems, but their effectiveness for this specific compound would need to be validated.[16]
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][12] Seek medical attention.
2. In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][17] Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the person to fresh air. If breathing is difficult, give oxygen.[12] Seek immediate medical attention.
4. In Case of Ingestion:
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
- common pitfalls in the handling of terminal alkynes. Benchchem.
- Propargylamine SDS, 2450-71-7 Safety Data Sheets. ECHEMI.
- PROPARGYLAMINE, 99%. Labscoop. Published July 26, 2023.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. Published November 1, 2024.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- 2-[(prop-2-yn-1-yl)amino]acetonitrile | CAS 56096-28-7. AMERICAN ELEMENTS ®.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Published January 7, 2025.
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Published April 9, 2025.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove. Published May 7, 2025.
- Propargylamine, Hydrochloride. Szabo-Scandic.
- Aminoacetonitrile.
- PROPARGYLAMINE - Safety Data Sheet. ChemicalBook. Published January 17, 2026.
- How to Dispose of Acetonitrile?. Published January 2, 2025.
- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. Published October 15, 2024.
- Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Cole-Parmer. Published October 3, 2005.
- Acetonitrile: Production, Hazards & Waste Disposal. Study.com.
- SAFETY DATA SHEET. Fisher Scientific.
- ACETONITRILE. Published September 27, 2019.
- Acetonitrile. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 16, 2025.
- SAFETY DATA SHEET. Tokyo Chemical Industry. Published May 21, 2025.
- 54243-43-5 | 2-[(prop-2-en-1-yl)amino]acetonitrile. ChemScene.
- SAFETY DATA SHEET. Pfaltz & Bauer.
- SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Glen Research.
- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Published February 27, 2019.
- Alkynes.
- Aminoacetonitrile | C2H4N2 | CID 10901. PubChem - NIH.
- 2-[(prop-2-en-1-yl)(2,4,6-trimethylphenyl)amino]acetonitrile. Chemazone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 15. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 16. solvent-recyclers.com [solvent-recyclers.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
